G-9791
Description
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Properties
Molecular Formula |
C26H26ClFN6O2 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
6-[2-chloro-4-(3-methyl-2-oxo-1-pyridinyl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31) |
InChI Key |
KHDMDYBLHAGOQS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
G-9791: A Technical Guide on its Mechanism of Action as a Potent Group I PAK Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
G-9791 is a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), demonstrating high affinity for PAK1 and PAK2.[1] Developed as a pyridone side chain analogue, this compound emerged from medicinal chemistry efforts to create selective PAK inhibitors.[2][3] This document provides an in-depth overview of the mechanism of action of this compound, including its biochemical potency, the experimental protocols used for its characterization, and the relevant cellular signaling pathways. While a powerful research tool for studying PAK1/2 biology, it is critical to note that this compound and other structurally related Group I PAK inhibitors have been associated with acute cardiovascular toxicity, suggesting a narrow therapeutic window.[2][3]
Core Mechanism of Action: Inhibition of PAK1 and PAK2
This compound functions as a potent inhibitor of the serine/threonine kinases PAK1 and PAK2. These kinases are key effectors of the Rho GTPases, Rac1 and Cdc42, and play crucial roles in regulating a wide array of cellular processes.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling cascades they control.
Quantitative Data: Biochemical Potency
The inhibitory activity of this compound against PAK1 and PAK2 has been quantified through biochemical assays, revealing low nanomolar potency.
| Target | Inhibition Constant (Ki) |
| PAK1 | 0.95 nM |
| PAK2 | 2.0 nM |
| Data sourced from Rudolph J, et al. J Med Chem. 2016.[1] |
Experimental Protocols
The characterization of this compound's inhibitory activity relies on established biochemical kinase assays. The following is a representative protocol based on standard industry practices for determining kinase inhibition.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the in vitro potency (e.g., IC50) of this compound against PAK1 and PAK2.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
PAKtide (a substrate peptide for PAK kinases)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates (low volume, white)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO (for positive and negative controls).
-
2 µL of PAK1 or PAK2 enzyme diluted in Kinase Assay Buffer.
-
2 µL of a substrate/ATP mixture (containing PAKtide and ATP) in Kinase Assay Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the activity of the kinase inhibitor. Calculate the percent inhibition for each concentration of this compound relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Cellular Context
PAK1 and PAK2 are central nodes in signaling networks that control cell motility, proliferation, survival, and cytoskeletal dynamics.[4][6] Inhibition of these kinases by this compound can therefore have profound effects on cellular behavior.
Upstream Activation of PAK1/2
The primary activators of PAK1 and PAK2 are the small GTPases Rac1 and Cdc42.[5] Upon stimulation by growth factors or engagement of integrins with the extracellular matrix, Rac1/Cdc42 become activated (GTP-bound) and bind to the autoinhibitory domain of PAKs, leading to a conformational change and subsequent kinase activation.[5]
Key Downstream Signaling Pathways
Activated PAK1 and PAK2 phosphorylate a multitude of substrates, influencing several critical downstream pathways:
-
Cytoskeletal Dynamics: PAKs phosphorylate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[4] This leads to stabilization of actin filaments, impacting cell migration and morphology.
-
MAPK Pathway: PAK1 can directly phosphorylate and activate Raf-1 and MEK1, thereby stimulating the ERK/MAPK signaling cascade, which is crucial for cell proliferation and survival.[6]
-
AKT Pathway: Group I PAKs can promote cell survival by signaling through the AKT pathway.[6]
-
Apoptosis: PAK1 can phosphorylate and inactivate pro-apoptotic proteins such as BimL and Bad, thus promoting cell survival.[4]
Summary and Future Directions
This compound is a valuable chemical probe for investigating the roles of PAK1 and PAK2 in cellular physiology and disease. Its high potency and selectivity for Group I PAKs make it a useful tool for dissecting the intricate signaling networks governed by these kinases. However, the observed in vivo toxicity associated with pan-Group I PAK inhibition highlights the challenges in developing PAK-targeted therapies and underscores the need for isoform-specific inhibitors or alternative therapeutic strategies.[2] Future research may focus on elucidating the precise mechanisms of this toxicity and on the discovery of inhibitors with improved safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
G-9791: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
G-9791 is a potent, small-molecule inhibitor of p21-activated kinases (PAKs), specifically targeting the Group I isoforms (PAK1, PAK2, and PAK3). This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is distinguished as a pyridone side chain analogue. Its development was part of an effort to mitigate the toxicities associated with earlier PAK inhibitors.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| CAS Number | 1926204-88-7 | [1] |
| Molecular Formula | Not available in search results | |
| Molecular Weight | Not available in search results | |
| Appearance | Not available in search results | |
| Solubility | Not available in search results |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Group I PAKs. The p21-activated kinases are crucial serine/threonine kinases that play a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Their dysregulation has been implicated in the progression of several cancers.[2]
This compound exerts its inhibitory effect by competing with ATP in the kinase domain of PAK1 and PAK2. This inhibition disrupts the downstream signaling pathways that are often co-opted by cancer cells to promote proliferation and metastasis.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | Reference |
| PAK1 | 0.95 | [1] |
| PAK2 | 2.0 | [1] |
Research indicates that while potent, the inhibition of Group I PAKs by this compound and similar compounds is associated with acute cardiovascular toxicity. This toxicity is believed to stem from the inhibition of PAK2, possibly exacerbated by the concurrent inhibition of PAK1.[3] This finding suggests a narrow therapeutic window for pan-Group I PAK inhibitors.[3]
Signaling Pathway
The following diagram illustrates the role of Group I PAKs in oncogenic signaling and the point of intervention for this compound.
Caption: this compound inhibits Group I PAKs, blocking downstream oncogenic signaling.
Experimental Protocols
The following are representative protocols for assessing the activity of PAK inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the ATP-competitive inhibition of PAK1 by a test compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4][5]
-
Kinase Solution: Prepare a solution of recombinant human PAK1 in Assay Buffer.[4]
-
Substrate/ATP Mix: Prepare a solution containing a FRET peptide substrate (e.g., 2 µM Ser/Thr 19 peptide) and ATP in Assay Buffer.[4][5]
-
Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.[4]
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilution (or DMSO for control).[4]
-
Add the Kinase Solution to each well.[4]
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.[4]
-
Initiate the kinase reaction by adding the Substrate/ATP Mix.[4]
-
Incubate for 60 minutes at room temperature.[4]
-
-
Development and Detection:
-
Stop the reaction by adding Z'-LYTE™ Development Reagent.[4]
-
Incubate for 60 minutes at room temperature to allow for the proteolytic cleavage of the non-phosphorylated substrate.[4]
-
Measure fluorescence using a plate reader (Excitation: 400 nm; Emission: 445 nm for Coumarin and 520 nm for Fluorescein).[4][5]
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein), which corresponds to the percentage of phosphorylation.[4]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., human cancer cell lines).
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium.[4]
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with various concentrations of this compound (or DMSO as a vehicle control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Subtract the background absorbance from a blank well (medium and DMSO only).[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[4]
-
Plot the percentage of viability against the inhibitor concentration to determine the EC₅₀ value.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of p21-activated kinases (PAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Compound G-9791, a Potent p21-Activated Kinase (PAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of compound G-9791, a potent inhibitor of Group I p21-activated kinases (PAKs). The information presented is collated from publicly available data and is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, oncology, and drug development.
Introduction to p21-Activated Kinases (PAKs) and Their Role in Disease
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6) having distinct regulatory mechanisms and cellular functions. Group I PAKs, in particular, have been identified as key players in the development and progression of several cancers, making them attractive targets for therapeutic intervention.
Discovery of this compound: A Novel PAK Inhibitor
Compound this compound was identified as a potent PAK inhibitor, emerging from medicinal chemistry efforts aimed at developing selective inhibitors of Group I PAKs. It is characterized as a pyridone side chain analogue. The discovery of this compound and related compounds was detailed in a 2016 publication in the Journal of Medicinal Chemistry by Rudolph J, et al.[1]. This research highlighted the development of chemically diverse PAK inhibitors and investigated their therapeutic potential and associated toxicities.
The primary research article also describes a closely related compound, G-5555, which provides significant insight into the structure-activity relationship (SAR) and biological evaluation of this class of inhibitors.
Pharmacological Data
The pharmacological activity of this compound and the related compound G-5555 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for these compounds.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | PAK1 | Biochemical | 0.95 | [1] |
| This compound | PAK2 | Biochemical | 2.0 | [1] |
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| G-5555 | PAK1 | Biochemical | 3.7 | - | |
| G-5555 | PAK2 | Biochemical | 11 | 11 | |
| G-5555 | SIK2 | Biochemical | - | 9 | |
| G-5555 | KHS1 | Biochemical | - | 10 | |
| G-5555 | MST4 | Biochemical | - | 20 | |
| G-5555 | YSK1 | Biochemical | - | 34 | |
| G-5555 | MST3 | Biochemical | - | 43 | |
| G-5555 | Lck | Biochemical | - | 52 | |
| G-5555 | MEK1 (S298 phosphorylation) | Cellular (EBC1 cells) | - | 69 |
Experimental Protocols
While the specific, detailed synthesis of this compound is not publicly available, the general procedures for the synthesis of related pyridone-containing PAK inhibitors and the protocols for their biological evaluation can be inferred from the primary literature and related publications.
General Synthesis of Pyridone-Containing PAK Inhibitors
The synthesis of this class of compounds typically involves a multi-step sequence. A plausible synthetic approach, based on similar chemical scaffolds, would likely involve the coupling of a substituted pyridine (B92270) or pyrimidine (B1678525) core with a functionalized pyridone side chain. Key reactions could include Suzuki or Stille cross-coupling reactions to form the core biaryl structure, followed by nucleophilic substitution or amidation to introduce the pyridone moiety.
In Vitro Kinase Inhibition Assay (PAK1/PAK2)
The inhibitory activity of this compound against PAK1 and PAK2 was likely determined using a biochemical kinase assay. A typical protocol for such an assay is as follows:
-
Reaction Setup : The kinase reaction is performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme and Substrate : A recombinant human PAK1 or PAK2 enzyme is used. A specific peptide substrate, such as PAKtide (RRRLSFAEPG), is included in the reaction mixture.
-
ATP : The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near its Km for the kinase.
-
Inhibitor : Test compounds (e.g., this compound) are added at varying concentrations to determine their inhibitory effect.
-
Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The amount of ADP produced, which is directly proportional to the kinase activity, is measured. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are then determined from the IC50 values using the Cheng-Prusoff equation.
Cellular Assays
To assess the activity of PAK inhibitors in a cellular context, assays measuring the phosphorylation of downstream substrates are often employed. For instance, the inhibition of MEK1 phosphorylation at serine 298, a known downstream target of PAK1/2, can be quantified in cancer cell lines (e.g., EBC1) using Western blotting or ELISA-based methods.
In Vivo Efficacy Studies (Xenograft Models)
The anti-tumor activity of PAK inhibitors is evaluated in vivo using xenograft models. A general protocol is as follows:
-
Cell Implantation : Human cancer cells (e.g., H292 non-small cell lung cancer or MDAMB-175 breast cancer cells) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Animals are randomized into vehicle control and treatment groups. The test compound (e.g., G-5555) is administered orally at a specific dose and schedule (e.g., 25 mg/kg, twice daily).
-
Monitoring : Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint : At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., measuring the inhibition of downstream biomarkers).
Mandatory Visualizations
Signaling Pathway of Group I PAKs
Caption: Simplified signaling pathway of Group I PAKs (PAK1/PAK2).
Experimental Workflow for PAK Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of a PAK inhibitor.
Conclusion
Compound this compound is a potent inhibitor of Group I PAKs, particularly PAK1 and PAK2. The discovery of this compound and its analogues has provided valuable tools for probing the biological functions of these kinases and has highlighted their potential as therapeutic targets in oncology. However, the primary research also indicates that pan-Group I PAK inhibition may be associated with cardiovascular toxicity, suggesting that achieving a therapeutic window for this class of inhibitors could be challenging. Further research may focus on developing iso-form selective PAK inhibitors or exploring combination therapies to enhance efficacy and mitigate toxicity.
References
Unveiling the Biological Targets of G-9791: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 has been identified as a potent, small molecule inhibitor targeting the p21-activated kinase (PAK) family, specifically demonstrating high affinity for PAK1 and PAK2. This technical guide provides an in-depth overview of the biological target identification of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on PAK inhibitors and related therapeutic areas.
Primary Biological Targets: p21-Activated Kinases (PAK1 & PAK2)
This compound is a pyridone side chain analogue that has been characterized as a potent inhibitor of Group I p21-activated kinases (PAKs), with particularly strong activity against PAK1 and PAK2.[1] The inhibitory activity of this compound has been quantified through kinase inhibition assays, revealing nanomolar affinity for its primary targets.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary biological targets, PAK1 and PAK2, is summarized in the table below. The data is derived from in vitro kinase assays.
| Target | Inhibition Constant (Ki) |
| PAK1 | 0.95 nM |
| PAK2 | 2.0 nM |
Table 1: Inhibitory activity of this compound against PAK1 and PAK2.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)
To determine the inhibitory constant (Ki) of this compound against PAK1 and PAK2, a time-resolved fluorescence resonance energy transfer (TR-FRET) based LanthaScreen™ Kinase Assay is a commonly used method. The following protocol is a representative example of how such an assay would be conducted.
Objective: To quantify the inhibitory potency of this compound against PAK1 and PAK2 kinases.
Materials:
-
Recombinant human PAK1 and PAK2 enzymes
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
This compound dilution or DMSO (for control wells).
-
PAK1 or PAK2 enzyme solution.
-
Fluorescein-labeled substrate peptide.
-
-
Initiation of Kinase Reaction: Add ATP solution to all wells to initiate the kinase reaction. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Second Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm for Terbium and 520 nm for Fluorescein).
-
Data Analysis: The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The Ki values are determined by fitting the dose-response curves using the Cheng-Prusoff equation.
In Vivo Cardiovascular Toxicity Assessment in a Murine Model
The primary research on this compound highlighted the induction of acute cardiovascular toxicity. The following protocol outlines a general procedure for assessing such effects in a mouse model.
Objective: To evaluate the acute cardiovascular toxicity of this compound in vivo.
Animal Model: BALB/c mice (or other appropriate strain).
Materials:
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Vehicle control.
-
Telemetry devices for continuous monitoring of cardiovascular parameters (optional).
-
Echocardiography equipment.
-
Blood collection supplies.
-
Histopathology reagents.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Administration: Administer this compound or vehicle control to the mice via the appropriate route (e.g., oral gavage or intraperitoneal injection). A dose-ranging study is typically performed first to determine the maximum tolerated dose (MTD).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, including changes in behavior, posture, and activity levels, at regular intervals post-dosing.
-
Cardiovascular Monitoring:
-
Telemetry: If using telemetry, continuously record electrocardiogram (ECG), heart rate, and blood pressure.
-
Echocardiography: At specified time points, perform echocardiography on anesthetized mice to assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.
-
-
Blood Sampling: Collect blood samples at various time points to analyze for cardiac biomarkers such as troponin I and troponin T.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect the heart and other relevant organs for histopathological examination to identify any signs of cardiotoxicity, such as myocardial necrosis, inflammation, or fibrosis.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on cardiovascular parameters and compare the results between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving PAK1 and PAK2, and the experimental workflows for target identification and toxicity assessment.
p21-Activated Kinase (PAK) Signaling Pathway
References
G-9791: An In-depth Analysis of Preclinical In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
G-9791, a pyridone side chain analog, has been identified as a potent inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, with a focus on its biochemical potency, cellular activity, and preclinical safety profile. The information presented herein is crucial for researchers and drug development professionals interested in the therapeutic potential and challenges associated with targeting PAK kinases.
In Vitro Studies
Biochemical Potency
This compound demonstrates high potency against PAK1 and PAK2 with Ki values of 0.95 nM and 2.0 nM, respectively[1][2][3]. The inhibitory activity of this compound and its precursor, G-5555, was determined using a fluorescence resonance energy transfer (FRET) peptide substrate assay.
| Compound | Target | Ki (nM) |
| This compound | PAK1 | 0.95[1][2][3] |
| PAK2 | 2.0[1][2][3] | |
| G-5555 | PAK1 | 3.7[4] |
Table 1: Biochemical Potency of this compound and G-5555 against PAK1 and PAK2.
Experimental Protocol: FRET-based Kinase Assay
The inhibitory activity of this compound was assessed using a FRET-based enzymatic assay. The assay mixture, in a 10 µL volume, contained 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA, 2 µM FRET peptide substrate, and the respective PAK enzyme (20 pM for PAK1 and 50 pM for PAK2)[4]. The enzyme, substrate, and serially diluted this compound were pre-incubated for 10 minutes at 22°C in 384-well plates. The kinase reaction was initiated by adding ATP (160 µM for PAK1 and 480 µM for PAK2). After a 60-minute incubation, the reaction was quenched. The fluorescence emissions of Coumarin (445 nm) and Fluorescein (520 nm) were measured after excitation at 400 nm to determine the level of kinase inhibition[4].
References
- 1. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
G-9791: An In-depth Technical Guide on its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 is a potent, pyridone-based small molecule inhibitor targeting Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are critical nodes in various oncogenic signaling pathways, making them attractive targets for cancer therapy. This compound was developed as a structural analog of G-5555, an earlier pyrido[2,3-d]pyrimidin-7-one based PAK inhibitor, in an effort to mitigate the acute cardiovascular toxicity observed with the parent compound. Despite these structural modifications, preclinical studies revealed that this compound exhibits a persistent and significant safety liability, specifically acute cardiovascular toxicity, leading to a narrow therapeutic window. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, including detailed experimental protocols and an analysis of the underlying toxicological mechanisms.
Core Safety and Toxicity Profile of this compound
The primary and dose-limiting toxicity associated with this compound is acute cardiovascular toxicity. This was consistently observed in preclinical mouse tolerability studies. The toxicological profile of this compound is intrinsically linked to its mechanism of action as a pan-Group I PAK inhibitor, with strong evidence pointing towards the inhibition of PAK2 as the principal driver of the observed cardiotoxic effects.
Quantitative Toxicity Data
The following table summarizes the key quantitative findings from the preclinical safety assessment of this compound and related compounds in mouse models.
| Compound | Route of Administration | Dosing Regimen | Maximum Tolerated Dose (MTD) | Toxic Dose Levels | Key Toxicological Findings |
| This compound | Intraperitoneal (i.p.) | Single dose | Not explicitly defined | > 30 mg/kg | Acute cardiovascular toxicity, lethality |
| G-5555 | Intraperitoneal (i.p.) | Single dose | < 12.5 mg/kg | ≥ 12.5 mg/kg | Acute cardiovascular toxicity, lethality |
Data synthesized from in vivo mouse tolerability studies. The exact MTD for this compound is not explicitly stated in the primary literature, but toxicity was observed at doses above 30 mg/kg.
Mechanism of Toxicity: The Role of PAK2 Inhibition
Broad kinase screening of this compound and related compounds confirmed that their primary targets are PAK1, PAK2, and PAK3. The persistent cardiovascular toxicity observed with these inhibitors strongly correlates with their cellular potency against PAK1 and PAK2.[1][2][3] The prevailing hypothesis is that the inhibition of PAK2 is the main contributor to the observed cardiotoxicity. This is supported by the fact that PAK2 knockout mice are embryonically lethal due to cardiovascular defects, whereas PAK1 knockout mice are viable.[1] It is further postulated that the simultaneous inhibition of PAK1 may exacerbate the PAK2-inhibition-mediated cardiotoxicity.[1]
Signaling Pathways Implicated in this compound Toxicity
The following diagrams illustrate the signaling pathways of PAK1 and PAK2, highlighting their roles in normal cellular function and the proposed mechanism of this compound-induced cardiotoxicity.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound-induced cardiotoxicity through PAK2 inhibition.
Experimental Protocols
Detailed methodologies for the key preclinical safety and toxicity studies are provided below.
In Vivo Mouse Tolerability Studies
-
Objective: To determine the maximum tolerated dose (MTD) and to assess the acute in vivo toxicity of this compound.
-
Animal Model: Female BALB/c mice.
-
Dosing:
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle: 0.5% methylcellulose, 0.2% Tween-80 in water.
-
Dose Levels: A range of doses were tested, with toxic effects noted at doses exceeding 30 mg/kg for this compound. For the related compound G-5555, doses of 12.5, 25, 50, 100, and 200 mg/kg were administered.
-
Regimen: Single dose administration.
-
-
Monitoring:
-
Animals were observed for clinical signs of toxicity, including changes in behavior, appearance, and mortality, for a period of at least 24 hours post-dose.
-
Body weight was not a primary endpoint for these acute studies.
-
-
Endpoint: The primary endpoint was the observation of adverse events and lethality to establish a tolerated dose range.
Ex Vivo Langendorff Heart Assay (for related compound G-5555)
While not explicitly reported for this compound, the following protocol was used for the related compound G-5555 and is representative of the type of ex vivo cardiovascular safety assessment employed.
-
Objective: To evaluate the direct effects of the compound on cardiac function in an isolated heart model.
-
Model: Isolated rat hearts.
-
Methodology:
-
Hearts were excised and retrogradely perfused with Krebs-Henseleit buffer on a Langendorff apparatus.
-
Cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt), were continuously monitored.
-
After a stabilization period, G-5555 was perfused at various concentrations.
-
Changes in cardiac function were recorded and analyzed to determine the concentration-dependent effects of the compound.
-
-
Findings for G-5555: This assay revealed a dose-dependent increase in cardiac arrhythmia and heart failure, providing a mechanistic link to the in vivo cardiotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the preclinical safety evaluation of this compound.
Conclusion and Future Directions
The preclinical safety and toxicity profile of this compound is characterized by acute cardiovascular toxicity, which presents a significant hurdle for its clinical development. The underlying mechanism is strongly suggested to be the on-target inhibition of PAK2, a kinase essential for cardiovascular homeostasis. This toxicity profile is not unique to this compound but appears to be a class effect for pan-Group I PAK inhibitors.
These findings underscore the critical importance of thorough preclinical cardiovascular safety assessment for any kinase inhibitor program, particularly for those targeting kinases with known roles in cardiovascular function. For the continued pursuit of PAK inhibitors in oncology, a potential path forward may lie in the development of highly selective PAK1 inhibitors that spare PAK2. However, even with such a profile, careful evaluation of cardiovascular safety would be paramount, given the implication of PAK1 in cardiac function. The data on this compound serves as a crucial case study for drug development professionals on the challenges of targeting kinases with essential physiological roles.
References
G-9791: A Potent p21-Activated Kinase (PAK) Inhibitor for Therapeutic Development
Introduction
G-9791 is a pyridone side chain analogue that functions as a potent inhibitor of p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1] PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling has been implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and neurological disorders. As a highly selective inhibitor, this compound presents a promising therapeutic candidate for targeting diseases driven by aberrant PAK activity. This document provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of Group I PAKs (PAK1, PAK2, and PAK3). It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates. This blockade of PAK signaling interrupts key cellular pathways involved in disease progression.
Signaling Pathway
The diagram below illustrates the central role of PAK1/2 in cellular signaling and the inhibitory action of this compound.
Quantitative Data
This compound demonstrates high-affinity binding and potent inhibition of its primary targets, PAK1 and PAK2. The following table summarizes the key in vitro quantitative data for this compound.
| Target | Parameter | Value | Reference |
| PAK1 | Ki | 0.95 nM | [1] |
| PAK2 | Ki | 2.0 nM | [1] |
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity. Lower values indicate tighter binding and higher potency.
Potential Therapeutic Applications
The central role of PAKs in cell signaling suggests that this compound could have therapeutic utility in a range of diseases.
-
Oncology: Aberrant PAK1/2 activity is common in various cancers, promoting tumor growth, metastasis, and resistance to therapy. This compound could potentially inhibit tumor progression by targeting these processes.
-
Inflammatory Diseases: PAKs are involved in inflammatory signaling pathways. By inhibiting PAKs, this compound may offer a novel approach to treating chronic inflammatory conditions.
-
Neurological Disorders: PAKs play a role in synaptic plasticity and neuronal survival. Further research is needed to explore the potential of this compound in treating neurological and neurodegenerative diseases.
Experimental Protocols
The following are representative experimental protocols that could be used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., Ki or IC50) of this compound against PAK1 and PAK2.
Methodology:
-
Reagents: Recombinant human PAK1/2 enzymes, ATP, a suitable peptide substrate (e.g., a generic serine/threonine kinase substrate), and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by combining the PAK enzyme, the peptide substrate, and varying concentrations of this compound in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The data are then fitted to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the ATP concentration and the Km of the enzyme for ATP are known.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known PAK dependency.
Methodology:
-
Cell Lines: A panel of cancer cell lines (e.g., breast, pancreatic, colon) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or fluorescence-based (e.g., CyQUANT) assay.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. A dose-response curve is generated to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The diagram below outlines a typical preclinical experimental workflow for evaluating a kinase inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of PAK1 and PAK2 kinases. Its ability to modulate key cellular pathways involved in cell proliferation, motility, and survival makes it a compelling candidate for further investigation in oncology and other diseases characterized by aberrant PAK signaling. The preclinical data presented here provide a strong rationale for advancing this compound into further efficacy and safety studies to fully elucidate its therapeutic potential. However, it is important to note that a study by Rudolph et al. (2016) indicated that chemically diverse Group I PAK inhibitors, including compounds structurally related to this compound, may impart acute cardiovascular toxicity with a narrow therapeutic window, a critical consideration for future development.[1]
References
G-9791: A Potent Group I PAK Inhibitor Plagued by On-Target Cardiovascular Toxicity
A Technical Review of Preclinical Research on the p21-Activated Kinase Inhibitor G-9791
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, ATP-competitive, small molecule inhibitor targeting group I p21-activated kinases (PAKs), namely PAK1, PAK2, and PAK3. Developed as a pyridone side chain analogue, it emerged from a medicinal chemistry effort to mitigate the acute cardiovascular toxicity observed with the parent compound, G-5555, a pyrido[2,3-d]pyrimidin-7-one derivative. While this compound demonstrated high potency and improved physicochemical properties, preclinical studies revealed that the on-target inhibition of group I PAKs, particularly PAK2, is intrinsically linked to acute cardiovascular toxicity. This whitepaper provides a comprehensive review of the available preclinical data on this compound, including its biochemical potency, cellular activity, and in vivo toxicity. Detailed experimental protocols and an overview of the relevant PAK signaling pathways are also presented to offer a complete technical guide for researchers in the field of kinase inhibitor drug development.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac and Cdc42.[1] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Their hyperactivation has been noted in various cancers, making them attractive targets for therapeutic intervention.[3]
The development of PAK inhibitors has been an area of significant interest. However, the pursuit of pan-group I PAK inhibitors has been hampered by toxicity concerns. The pyrido[2,3-d]pyrimidin-7-one G-5555 was identified as a selective group I PAK inhibitor but demonstrated acute toxicity in animal studies, with a narrow therapeutic window.[4] In an effort to overcome this limitation, this compound was synthesized as a structurally distinct pyridone side chain analogue.[4] This review summarizes the key preclinical findings for this compound, with a focus on its biochemical and cellular activity, and the pivotal in vivo studies that elucidated the inherent cardiotoxicity associated with pan-group I PAK inhibition.
Quantitative Data
The following tables summarize the quantitative data for this compound and its parent compound, G-5555, from the primary literature.[4]
Table 1: Biochemical Potency of this compound and G-5555 against Group I PAKs
| Compound | PAK1 Ki (nM) | PAK2 Ki (nM) |
| This compound | 0.95 | 2.0 |
| G-5555 | 3.7 | 11 |
Table 2: Cellular Activity of this compound and G-5555
| Compound | H292 pMEK (S298) IC50 (nM) | A2058 pMEK (S298) IC50 (nM) |
| This compound | 18 | 39 |
| G-5555 | 100 | 200 |
Table 3: In Vivo Mouse Tolerability of this compound and G-5555
| Compound | Maximum Tolerated Dose (MTD) (mg/kg, single dose) | Toxic Dose (mg/kg, single dose) |
| This compound | 25 | 50 |
| G-5555 | 50 | 100 |
Signaling Pathways
This compound inhibits group I PAKs, which are central nodes in signaling pathways downstream of Rac and Cdc42. The inhibition of PAK1 and PAK2 can affect multiple cellular processes, including cell proliferation and survival, primarily through the Raf-MAPK and AKT signaling cascades.[1]
Caption: Simplified PAK1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[4][5][6]
Biochemical Kinase Assay (PAK1 and PAK2)
This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki) of a test compound.
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.
Methodology:
-
Assay Buffer Preparation: The assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Pre-incubation: Recombinant human PAK1 or PAK2 enzyme is pre-incubated with serially diluted this compound in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature in a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and a suitable peptide substrate.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: The reaction is terminated, and the amount of ADP produced is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cellular pMEK (S298) Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of a downstream substrate of PAK1/2.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., H292, A2058) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
ELISA: The level of phosphorylated MEK1 at serine 298 (pMEK S298) and total MEK1 in the cell lysates is quantified using a sandwich ELISA.
-
Data Analysis: The ratio of pMEK to total MEK is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.
In Vivo Mouse Tolerability Study
This protocol describes a study to determine the maximum tolerated dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Female BALB/c mice are used for the study.
-
Dose Administration: this compound is formulated in a suitable vehicle and administered as a single oral (p.o.) or intraperitoneal (i.p.) dose to different groups of mice at escalating dose levels.
-
Observation: The animals are observed for clinical signs of toxicity, body weight changes, and mortality for a period of up to 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Discussion and Conclusion
The research on this compound provides a compelling case study in kinase drug discovery, highlighting the challenges of on-target toxicity. While this compound is a potent inhibitor of group I PAKs with demonstrated cellular activity, its development was halted due to the inseparable cardiovascular toxicity.[4] The correlation between the in vitro potency against PAK1/2 and the in vivo toxicity across multiple structurally diverse series of inhibitors strongly suggests that the adverse effects are mechanism-based.[4] The primary hypothesis is that the inhibition of PAK2, possibly augmented by the inhibition of PAK1, leads to acute cardiovascular effects.
This body of work underscores the importance of understanding the physiological roles of kinase targets early in the drug discovery process. For the PAK family, these findings have shifted the focus towards developing isoform-selective inhibitors (e.g., PAK1- or PAK4-specific inhibitors) to potentially circumvent the toxicity associated with pan-group I inhibition. The detailed data and protocols presented in this review of this compound serve as a valuable resource for scientists working on the next generation of kinase inhibitors, emphasizing the critical need to balance potency and selectivity with a thorough understanding of on-target liabilities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The p21‐activated kinase 2 (PAK2), but not PAK1, regulates contraction‐stimulated skeletal muscle glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the p21-Activated Kinase (PAK) Inhibitor G-9791: Patent and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the potent p21-activated kinase (PAK) inhibitor, G-9791. The document details its mechanism of action, associated intellectual property, key quantitative data, and the experimental protocols utilized in its evaluation. Particular emphasis is placed on the discovery of its significant cardiovascular toxicity, a critical finding for any future development in this class of inhibitors.
Introduction to this compound
This compound is a potent, ATP-competitive, small molecule inhibitor targeting Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2. Developed by scientists at Genentech, it emerged from a medicinal chemistry program aimed at improving the properties of an earlier series of PAK inhibitors. While demonstrating high potency, the development of this compound and related compounds uncovered significant, acute cardiovascular toxicity, which has important implications for the therapeutic targeting of pan-Group I PAKs.
Intellectual Property
While the identifier "this compound" is likely an internal research code, the chemical scaffold of this pyridone-based inhibitor is covered by intellectual property filed by Genentech, Inc. A key patent application that encompasses the chemical space of this compound is:
| Patent/Application Number | Title | Inventors | Filing Date |
| US 2016/0052923 A1 | Pyridone and Pyridinone Derivatives as PAK Kinase Inhibitors | Joachim Rudolph, et al. | August 21, 2015 |
This patent application discloses a broad genus of pyridone and pyridinone derivatives, with claims covering the core structure of this compound. The application highlights the utility of these compounds as inhibitors of PAK kinases for the potential treatment of proliferative diseases, including cancer. Researchers working on structurally similar compounds should consult this document to ensure freedom to operate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related reference compound, G-5555, as reported in the primary literature.[1]
Table 1: Biochemical Potency of this compound
| Target | Inhibition Constant (Kᵢ) |
| PAK1 | 0.95 nM |
| PAK2 | 2.0 nM |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₆ClFN₆O₂ |
| Molecular Weight | 508.98 g/mol |
| CAS Number | 1926204-95-6 |
| Mouse Microsomal Intrinsic Clearance (CLᵢₙₜ) | 1.8 µL/min/mg |
| Human Microsomal Intrinsic Clearance (CLᵢₙₜ) | 13 µL/min/mg |
Table 3: In Vivo Cardiovascular Toxicity in Mice
| Compound | Minimum Toxic Dose (Oral) | Observed Toxicities |
| This compound | 10 mg/kg | Acute cardiovascular events, mortality |
| G-5555 | 30 mg/kg | Acute cardiovascular events, mortality |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided.
References
Methodological & Application
G-9791 Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in humans.
Introduction
G-9791 is a potent, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). It was developed as a pyridone side chain analogue to mitigate the toxicity observed with other pyrido[2,3-d]pyrimidin-7-one class inhibitors.[1] this compound demonstrates high affinity for its targets with Ki values of 0.95 nM for PAK1 and 2.0 nM for PAK2.[1] These application notes provide an overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo experimental protocols, and key safety findings to guide researchers in their experimental design.
Mechanism of Action
This compound targets Group I p21-activated kinases (PAKs), which are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. PAKs are downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42. The inhibition of PAK1 and PAK2 by this compound can disrupt these signaling pathways, which are often dysregulated in cancer and other diseases.
Below is a simplified representation of the PAK1/2 signaling pathway and the point of inhibition by this compound.
References
preparing G-9791 stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-9791 is a potent and selective inhibitor of p21-activated kinases (PAK1 and PAK2).[1] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. Dysregulation of the PAK signaling pathway is implicated in various diseases, including cancer. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro studies. Additionally, the relevant signaling pathway is illustrated to provide context for its mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆ClFN₆O₂ | MedchemExpress |
| Molecular Weight | 508.98 g/mol | MedchemExpress |
| CAS Number | 1926204-95-6 | MedchemExpress |
| Target | PAK1 (Ki = 0.95 nM), PAK2 (Ki = 2.0 nM) | [1] |
| Appearance | Crystalline solid | N/A |
Preparation of this compound Stock Solutions
The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is a critical parameter for the preparation of high-concentration stock solutions. While specific solubility data is not publicly available, a concentration of 10 mM in DMSO is a common starting point for similar small molecule inhibitors. Researchers should perform their own solubility tests to determine the maximum concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.98 g/mol * (1000 mg / 1 g) = 5.09 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 5.09 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring complete dissolution:
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Concentrations
Working concentrations of this compound will vary depending on the specific cell type and experimental assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes for dilution
Protocol for Preparing a 10 µM Working Solution:
-
Perform a serial dilution:
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer.
-
-
Mixing:
-
Gently mix the working solution by pipetting up and down or by brief vortexing.
-
-
Final DMSO Concentration:
-
It is crucial to consider the final concentration of DMSO in your experiment, as high concentrations can be toxic to cells. In the example above, the final DMSO concentration would be 0.1%. A DMSO control should always be included in experiments.
-
Table 2: Example Dilution Series for Dose-Response Experiments
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Medium/Buffer (µL) | Final DMSO Concentration (%) |
| 100 | 10 | 990 | 1.0 |
| 10 | 1 | 999 | 0.1 |
| 1 | 0.1 | 999.9 | 0.01 |
| 0.1 | 0.01 | 999.99 | 0.001 |
| 0.01 | 0.001 | 999.999 | 0.0001 |
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for cell-based assays.
Caption: Workflow for this compound solution preparation.
This compound Signaling Pathway
This compound inhibits PAK1 and PAK2, which are key effectors of the Rho GTPases, Rac1 and Cdc42. The activation of PAK1/2 by Rac1/Cdc42 leads to the phosphorylation of numerous downstream substrates involved in cytoskeletal organization, cell motility, proliferation, and survival. This compound blocks these downstream signaling events.
Caption: Simplified PAK1/2 signaling pathway inhibited by this compound.
References
Application Note: Quantitative Determination of G-9791 in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-9791 is a novel small molecule compound under investigation for its therapeutic potential. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in a biological matrix is essential.[1][2] This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is suitable for regulated bioanalysis in support of preclinical and clinical drug development.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range (ng/mL) | 1.0 - 1000 |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (%) | 98.5 - 102.3 |
| Mean Precision (%CV) | < 5.8 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | 4.5 | 101.2 | 5.1 | 100.8 |
| Low QC | 3.0 | 3.8 | 99.5 | 4.2 | 100.1 |
| Mid QC | 100 | 2.5 | 100.8 | 3.1 | 100.5 |
| High QC | 800 | 2.1 | 99.1 | 2.8 | 99.7 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Area Response (Post-extraction Spike) | Analyte Area Response (Neat Solution) | Matrix Factor | Extraction Recovery (%) |
| Low QC | 1.25 x 10⁵ | 1.28 x 10⁵ | 0.98 | 92.5 |
| High QC | 1.68 x 10⁷ | 1.71 x 10⁷ | 0.98 | 94.1 |
Table 4: Stability Data
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temp) | 24 hours | 98.7 | 99.2 |
| Freeze-Thaw | 3 cycles | 97.5 | 98.1 |
| Long-term (-80°C) | 90 days | 99.1 | 99.5 |
| Post-preparative (Autosampler) | 48 hours | 100.5 | 100.2 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity > 99%)
-
This compound-d4 (internal standard, IS) (purity > 99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 450.2 -> 288.1
-
This compound-d4 (IS): m/z 454.2 -> 292.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution in acetonitrile (100 ng/mL this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
Method Validation Procedures
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]
-
Selectivity: Assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of this compound and the IS.
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of this compound. The curve was generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (LLOQ, Low, Mid, and High) on three different days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in neat solution.
-
Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in plasma was evaluated under various conditions, including bench-top, freeze-thaw cycles, long-term storage, and post-preparative stability in the autosampler.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Measuring G-9791 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the binding affinity of G-9791, a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately quantifying the interaction between this compound and its target kinases.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has demonstrated high affinity for Group I PAKs, particularly PAK1 and PAK2. Understanding the binding affinity of this compound is crucial for its development as a therapeutic agent, as affinity is a key determinant of a drug's potency and selectivity. p21-activated kinases are serine/threonine kinases that play a significant role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Their dysregulation has been implicated in several diseases, including cancer.
Quantitative Data Summary
The binding affinity of this compound for its primary targets, PAK1 and PAK2, can be quantified using various biophysical and biochemical techniques. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are common metrics used to express binding affinity, where a lower value indicates a stronger interaction.
| Compound | Target | Method | Affinity Constant (Ki) | Reference |
| This compound | PAK1 | Radiometric Kinase Assay | 0.95 nM | [1] |
| This compound | PAK2 | Radiometric Kinase Assay | 2.0 nM | [1] |
Signaling Pathway of PAK1
The following diagram illustrates a simplified signaling pathway involving PAK1, which is a key target of this compound.
References
Application Notes and Protocols for In Situ Hybridization Experiments
A Clarification on the Role of G-9791:
Initial research indicates that this compound is a potent p21-activated kinase (PAK) inhibitor with Ki values of 0.95 nM and 2.0 nM for PAK1 and PAK2, respectively[1]. It is classified under cell cycle/DNA damage and cytoskeleton-related research areas[1]. The available information does not describe this compound as a reagent or probe used directly within in situ hybridization (ISH) protocols. Instead, it is a small molecule inhibitor used to study the biological roles of PAKs.
Therefore, this document will provide a detailed overview and protocol for conducting in situ hybridization experiments to analyze the expression of a target gene. We will then discuss a hypothetical application where a researcher might use this compound to investigate the effect of PAK inhibition on the expression of that target gene, which would then be visualized using ISH.
Introduction to In Situ Hybridization (ISH)
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within the context of morphologically preserved tissue sections or cell preparations[2][3][4]. This method is invaluable for understanding the spatial and temporal patterns of gene expression and can provide critical insights in developmental biology, neuroscience, pathology, and more[2][5]. The fundamental principle of ISH involves the hybridization of a labeled nucleic acid probe to its complementary target sequence within the sample. The probe's label can then be detected, revealing the distribution of the target sequence.
Types of Probes:
There are several types of probes that can be utilized for ISH, including:
-
Double-stranded DNA (dsDNA) probes [2]
-
Single-stranded DNA (ssDNA) probes [2]
-
RNA probes (riboprobes) [2]
-
Synthetic oligonucleotides [2]
Labeling Techniques:
Probes can be labeled using various methods, broadly categorized as:
-
Radioactive isotopes: Such as ³²P, ³⁵S, and ³H[2].
-
Non-radioactive labels: Including biotin, digoxigenin (B1670575) (DIG), and fluorescent dyes (as in Fluorescence In Situ Hybridization or FISH)[2].
Hypothetical Application: Investigating the Effect of this compound on Gene Expression Using ISH
This section outlines a hypothetical research scenario where ISH is used to determine if the inhibition of PAK1/2 by this compound affects the expression of a hypothetical gene, "Gene X," which is thought to be downstream of a PAK-mediated signaling pathway.
Experimental Design
The experiment would involve treating cells or tissues with this compound and a vehicle control. Following treatment, the samples would be processed for ISH to detect the mRNA of Gene X. The signal intensity and distribution of the Gene X mRNA would then be compared between the this compound treated and control groups.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from such an experiment.
Table 1: In Vitro Cell Line Study - Gene X mRNA Expression after this compound Treatment
| Treatment Group | This compound Concentration | Mean ISH Signal Intensity (Arbitrary Units) | Standard Deviation | Percentage of Gene X Positive Cells |
| Vehicle Control | 0 µM | 150.2 | 12.5 | 85.3% |
| This compound | 10 nM | 85.7 | 9.8 | 42.1% |
| This compound | 50 nM | 42.1 | 6.2 | 18.9% |
| This compound | 100 nM | 25.8 | 4.5 | 9.7% |
Table 2: Ex Vivo Tissue Explant Study - Gene X mRNA Expression after this compound Treatment
| Treatment Group | This compound Concentration | Mean ISH Signal Intensity (Arbitrary Units) | Standard Deviation | Area of Gene X Expression (mm²) |
| Vehicle Control | 0 µM | 210.5 | 25.1 | 1.8 |
| This compound | 50 nM | 115.3 | 18.9 | 0.9 |
| This compound | 100 nM | 75.9 | 12.3 | 0.5 |
Detailed Protocol for Non-Radioactive In Situ Hybridization (Digoxigenin-Labeled Riboprobe)
This protocol provides a step-by-step guide for performing non-radioactive ISH using a digoxigenin (DIG)-labeled riboprobe on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Preparation of Tissue Sections
-
Deparaffinization:
-
Immerse slides in Xylene: 2 x 10 minutes.
-
Rehydrate through a graded ethanol (B145695) series:
-
100% Ethanol: 2 x 5 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
50% Ethanol: 1 x 3 minutes.
-
-
Rinse in DEPC-treated water: 2 x 3 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10 µg/ml in PBS) at 37°C for 10-30 minutes (optimization required).
-
Rinse in DEPC-treated PBS: 2 x 5 minutes.
-
-
Post-fixation:
-
Incubate in 4% Paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Rinse in DEPC-treated PBS: 2 x 5 minutes.
-
-
Acetylation:
-
Incubate in 0.1 M Triethanolamine with 0.25% Acetic Anhydride for 10 minutes at room temperature to reduce non-specific binding.
-
Rinse in DEPC-treated PBS: 2 x 5 minutes.
-
II. Hybridization
-
Prehybridization:
-
Apply prehybridization buffer to the sections and incubate in a humidified chamber at the hybridization temperature (e.g., 65°C) for 1-2 hours.
-
-
Hybridization:
-
Dilute the DIG-labeled riboprobe in hybridization buffer (final concentration typically 100-500 ng/ml).
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer from the slides and apply the hybridization solution containing the probe.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
-
III. Post-Hybridization Washes
-
Stringency Washes:
-
Wash in 5X SSC at the hybridization temperature for 20 minutes.
-
Wash in 0.2X SSC at a slightly higher temperature (e.g., 70°C) for 2 x 30 minutes to remove non-specifically bound probe.
-
Rinse in MABT (Maleic Acid Buffer with Tween-20) at room temperature: 3 x 5 minutes.
-
IV. Immunodetection
-
Blocking:
-
Incubate slides in blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate with anti-Digoxigenin-AP (alkaline phosphatase) antibody diluted in blocking solution (e.g., 1:2000) overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash in MABT: 3 x 15 minutes.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween-20).
-
V. Signal Detection
-
Color Development:
-
Incubate slides with the colorimetric substrate solution (e.g., NBT/BCIP in detection buffer) in the dark.
-
Monitor the color development under a microscope. This can take from 30 minutes to several hours.
-
-
Stopping the Reaction:
-
Once the desired signal intensity is reached, stop the reaction by washing in PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a nuclear stain such as Nuclear Fast Red.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathway
Caption: Hypothetical PAK signaling pathway leading to Gene X expression, inhibited by this compound.
Experimental Workflow
Caption: General workflow for non-radioactive in situ hybridization.
References
Application of Small Molecule G-9791 in CRISPR-Cas9 Studies
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic modifications. The outcome of the DNA double-strand break (DSB) induced by Cas9 is primarily determined by the cell's endogenous repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway. For precise gene editing applications, such as the insertion of specific mutations or reporter tags, enhancing the efficiency of HDR is crucial. Small molecules that modulate these DNA repair pathways are of significant interest to researchers.
This document provides detailed application notes and protocols for the use of G-9791, a small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. By inhibiting NHEJ, this compound effectively enhances the rate of HDR in CRISPR-Cas9 mediated genome editing. While the identifier "this compound" is not widely cited in public literature, its function as a DNA Ligase IV inhibitor is analogous to the well-characterized molecule SCR7. The data and protocols presented herein are based on the established effects of potent and specific DNA Ligase IV inhibitors in CRISPR-Cas9 studies.
Mechanism of Action
This compound functions as a selective inhibitor of DNA Ligase IV, the enzyme responsible for the final ligation step in the NHEJ pathway.[1][2][3] In the context of CRISPR-Cas9 genome editing, the Cas9 nuclease introduces a targeted DSB. The cell's repair machinery then competes to resolve this break.
-
Non-Homologous End Joining (NHEJ): This pathway is active throughout the cell cycle and directly ligates the broken DNA ends.[3][4][5][6] However, this process is often imprecise and can lead to small insertions or deletions (indels), resulting in gene knockouts.
-
Homology-Directed Repair (HDR): This pathway is predominantly active in the S and G2 phases of the cell cycle and uses a homologous DNA template to accurately repair the DSB.[7][8] This mechanism is essential for precise gene editing, such as introducing specific point mutations or inserting larger DNA sequences.
By inhibiting DNA Ligase IV, this compound blocks the NHEJ pathway, thereby shifting the balance of DNA repair towards the HDR pathway. This results in a higher frequency of precise editing events when a donor DNA template is provided.
Figure 1: Mechanism of this compound in enhancing HDR.
Quantitative Data Summary
The efficacy of DNA Ligase IV inhibitors in enhancing HDR efficiency has been demonstrated across various cell lines and experimental setups. The following table summarizes representative data on the fold-increase in HDR efficiency upon treatment with a DNA Ligase IV inhibitor like SCR7.
| Cell Line | Gene Target | Fold Increase in HDR Efficiency | Reference |
| HEK293T | Reporter Cassette | ~3-fold | [9] |
| MelJuSo | Endogenous Gene | Up to 19-fold | [4] |
| A549 | Endogenous Gene | ~3-fold | [10] |
| Mouse Embryos | Endogenous Gene | Up to 19-fold | [4] |
| Porcine Fetal Fibroblasts | IGF2 | 2.2-fold (with Rad52 fusion) | [11] |
Experimental Protocols
Protocol 1: Enhancing HDR-mediated Gene Knock-in in Cultured Mammalian Cells
This protocol describes the general procedure for using this compound to increase the efficiency of precise gene editing in cultured mammalian cells using the CRISPR-Cas9 system.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
CRISPR-Cas9 components:
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Guide RNA (gRNA) targeting the genomic locus of interest
-
-
Donor DNA template with homology arms flanking the desired insertion/modification
-
Transfection reagent (e.g., lipofection-based or electroporation)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Experimental Workflow:
Figure 2: Experimental workflow for this compound enhanced editing.
Procedure:
-
Cell Culture and Seeding:
-
Culture the target cell line under standard conditions.
-
One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection complexes containing Cas9, gRNA, and the donor DNA template according to the manufacturer's protocol for your chosen transfection method.
-
Transfect the cells with the CRISPR-Cas9 components.
-
-
This compound Treatment:
-
Immediately following transfection, add this compound to the cell culture medium to a final concentration of 1 µM. Note: The optimal concentration may vary depending on the cell line and should be determined empirically. A concentration range of 0.5 µM to 5 µM can be tested.
-
Include a vehicle control (e.g., DMSO) in parallel wells.
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours. The duration of this compound treatment should be optimized to maximize HDR enhancement while minimizing cytotoxicity.
-
-
Genomic DNA Extraction:
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Analysis of Genome Editing Efficiency:
-
Amplify the targeted genomic locus by PCR using primers flanking the target site.
-
Analyze the PCR products to determine the efficiency of HDR. This can be done through:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the desired edit introduces or removes a restriction site.
-
Sanger sequencing: To confirm the precise integration of the desired sequence.
-
Next-Generation Sequencing (NGS): For a quantitative assessment of both HDR and indel frequencies.
-
-
Protocol 2: Optimization of this compound Concentration
To achieve the best results, it is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In the this compound treatment step, set up a series of wells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM).
-
Concurrently, assess cell viability at each concentration using a standard assay (e.g., MTT, Trypan Blue exclusion).
-
Analyze the genome editing efficiency for each concentration as described in Protocol 1.
-
Select the concentration that provides the highest HDR efficiency with minimal impact on cell viability.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low HDR efficiency | Suboptimal this compound concentration | Perform a dose-response experiment (Protocol 2). |
| Low transfection efficiency | Optimize your transfection protocol. | |
| Inefficient gRNA or donor template design | Design and test alternative gRNAs and optimize donor template homology arm lengths. | |
| High cell toxicity | This compound concentration is too high | Lower the concentration of this compound. |
| Extended incubation time | Reduce the duration of this compound treatment. | |
| Inconsistent results | Variability in cell confluency or passage number | Maintain consistent cell culture practices. |
Conclusion
This compound, by inhibiting the NHEJ pathway, serves as a valuable tool to enhance the efficiency of precise genome editing with the CRISPR-Cas9 system. The protocols provided here offer a starting point for researchers to incorporate this small molecule into their experimental workflows. Optimization of concentration and treatment duration for each specific cell line is crucial for achieving the desired increase in HDR-mediated editing while maintaining cell health. The use of this compound and similar molecules holds significant promise for advancing research in functional genomics, disease modeling, and the development of novel gene therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. Inhibition of nonhomologous end joining to increase the specificity of CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecules for Enhancing the Precision and Safety of Genome Editing [mdpi.com]
- 6. Chemical Inhibitors of Non-Homologous End Joining Increase Targeted Construct Integration in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. Enhancing CRISPR/Cas9-mediated homology-directed repair in mammalian cells by expressing Saccharomyces cerevisiae Rad52 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the SHP2 Signaling Pathway
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing allosteric inhibitors to study the role of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) in signal transduction. The protocols detailed below focus on the use of well-characterized SHP2 inhibitors, such as SHP099 and TNO155, to investigate the RAS-MAPK signaling pathway.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including proliferation, survival, and differentiation.[][2] It is a key component of the RAS-MAPK signaling cascade, acting downstream of receptor tyrosine kinases (RTKs).[3] Dysregulation of SHP2 activity is implicated in several human diseases, including cancer.[][3] Allosteric inhibitors of SHP2, such as SHP099 and TNO155, have emerged as valuable tools for studying SHP2 function and as potential therapeutic agents.[][2][3] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[][3]
Data Presentation
The following tables summarize the quantitative data for the allosteric SHP2 inhibitors SHP099 and TNO155, demonstrating their potency in biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of SHP099
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | SHP2 | - | 0.071 µM | [][3] |
| Cellular Assay (p-ERK) | SHP2 | KYSE520 | Not Specified | [4] |
| Cell Proliferation Assay | SHP2 | MV4-11 | 0.32 µM | [5] |
| Cell Proliferation Assay | SHP2 | TF-1 | 1.73 µM | [5] |
| Biochemical Assay | SHP2 (Wild-Type) | - | 0.690 µM | [5] |
| Biochemical Assay | SHP2 (D61Y Mutant) | - | 1.241 µM | [5] |
| Biochemical Assay | SHP2 (E69K Mutant) | - | 0.416 µM | [5] |
| Biochemical Assay | SHP2 (A72V Mutant) | - | 1.968 µM | [5] |
| Biochemical Assay | SHP2 (E76K Mutant) | - | 2.896 µM | [5] |
Table 2: Biochemical and Cellular Activity of TNO155
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | SHP2 (Wild-Type) | - | 0.011 µM | [4] |
| Cellular Assay (p-ERK) | SHP2 | KYSE520 | 0.008 µM | [4] |
| Cell Proliferation Assay | SHP2 | KYSE520 | 0.100 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the SHP2 signaling pathway and a general experimental workflow for studying the effects of SHP2 inhibitors.
References
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting G-9791 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAK1/PAK2 inhibitor, G-9791.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for dissolving this compound?
For creating high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many kinase inhibitors.
Q2: I've added DMSO to the vial, but the this compound powder is not dissolving. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps in order:
-
Vortexing: Ensure the vial is tightly capped and vortex the solution vigorously for 2-5 minutes.
-
Sonication: If vortexing is insufficient, place the vial in a sonicator water bath for 10-15 minutes. This can help break up any aggregates.
-
Gentle Warming: As a final step, you can warm the solution in a water bath set to 37°C for 5-10 minutes. Do not overheat, as this may risk degrading the compound.
Q3: My this compound/DMSO stock solution is cloudy or has visible particles. Can I still use it?
No, a cloudy or precipitated stock solution should not be used in experiments. This indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable results. Refer to the troubleshooting steps in Q2 to attempt to fully dissolve the compound. If the issue persists, the solubility limit in that specific volume of DMSO may have been exceeded.
Q4: When I dilute my clear this compound/DMSO stock solution into my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?
This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous environment. Here are several strategies to mitigate this "fall-out":
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Serial Dilution in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration. This reduces the concentration gradient when adding it to the aqueous medium.
-
Dropwise Addition with Agitation: Add the this compound/DMSO stock solution to your aqueous medium drop-by-drop while gently vortexing or swirling the medium. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table provides a general guide for preparing stock solutions of small molecule inhibitors. Note that the optimal concentration for your experiments should be determined empirically.
| Parameter | Recommendation |
| Primary Stock Solvent | Anhydrous, high-purity DMSO |
| Typical Stock Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (508.98 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 508.98 g/mol ) / 0.010 mol/L = 0.000196 L = 196 µL
-
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex until the powder is completely dissolved. If necessary, use sonication or gentle warming (37°C) to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of PAK1 Phosphorylation
This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of PAK1 at Threonine 423 (a key activation site) in a cell-based assay.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PAK1 (Thr423)
-
Rabbit anti-PAK1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a vehicle control (DMSO only).
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 (Thr423) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total PAK1 and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the total levels of the target protein.
-
Visualizations
Technical Support Center: Optimizing G-9791 Efficacy in A549 Cells
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing G-9791, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[1][2] By inhibiting the phosphorylation and activation of ERK1/2, this compound effectively suppresses tumor cell proliferation and survival in cancers with a hyperactivated RAS-RAF-MEK-ERK signaling pathway.[1][3] This document provides detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the efficacy of this compound in the A549 human lung adenocarcinoma cell line, which harbors a KRAS mutation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway.[1][6] It binds to a unique pocket near the ATP-binding site, locking the kinase in an inactive conformation.[2][6] This prevents the phosphorylation of downstream targets ERK1 and ERK2, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on this pathway.[1][]
Q2: What is the recommended concentration range for this compound in A549 cells?
A2: The optimal concentration of this compound can vary based on experimental conditions. However, a good starting point for A549 cells is a dose-response experiment ranging from 1 nM to 10 µM. Based on similar MEK inhibitors, the IC50 value for growth inhibition in A549 cells is expected to be in the nanomolar to low micromolar range.[5]
Q3: What is the typical doubling time for A549 cells?
A3: The population doubling time for A549 cells is approximately 22-28 hours under optimal culture conditions.[8][9] However, this can be influenced by factors such as passage number, seeding density, and media composition.[10][11]
Q4: How long should I treat A549 cells with this compound to observe an effect?
A4: For signaling pathway analysis (e.g., Western blot for p-ERK), a short treatment of 1-4 hours is often sufficient to see a significant reduction in ERK phosphorylation.[12] For cell viability or proliferation assays, a longer incubation of 48-72 hours is recommended to observe the full effect on cell growth.
Troubleshooting Guide
Issue 1: Lower than Expected Potency (High IC50 Value)
| Possible Cause | Recommended Solution |
| Compound Degradation | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in pre-warmed media for each experiment. |
| Suboptimal Cell Health | Ensure A549 cells are in the logarithmic growth phase and have a viability of >90%. Use cells within a low passage range (e.g., below passage 20) to maintain consistent results.[8] |
| High Serum Concentration | High concentrations of fetal bovine serum (FBS) can contain growth factors that activate parallel signaling pathways, potentially reducing the efficacy of this compound. Consider reducing the FBS concentration to 5% or performing experiments in serum-starved conditions.[13] |
| Cell Clumping | Clumped cells may have reduced exposure to the compound. Ensure a single-cell suspension is achieved during seeding by proper trypsinization and gentle pipetting.[9] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable Seeding Density | Inconsistent cell numbers can lead to variability in results. Use a hemocytometer or an automated cell counter to ensure accurate and consistent seeding density for each experiment. A recommended seeding density for A549 cells is 1 x 10^4 cells/cm².[8] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.[12] |
| Inconsistent Treatment Duration | Ensure the incubation time with this compound is consistent across all experiments to allow for accurate comparison of results. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination. |
Issue 3: No Effect on Downstream Signaling (p-ERK Levels Unchanged)
| Possible Cause | Recommended Solution |
| Incorrect Antibody or Dilution | Use a validated antibody for phosphorylated ERK1/2 (Thr202/Tyr204) at the manufacturer's recommended dilution. Optimize antibody concentrations if necessary. |
| Inefficient Protein Extraction | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[14] |
| Problems with Western Blot Transfer | Verify efficient protein transfer from the gel to the membrane by using a pre-stained protein ladder and/or Ponceau S staining.[14] |
| Activation of Compensatory Pathways | In some cases, inhibition of the MEK/ERK pathway can lead to the activation of alternative survival pathways, such as the PI3K/AKT pathway.[4] Consider investigating the phosphorylation status of key proteins in other signaling cascades. |
Data Presentation
Table 1: Efficacy of this compound in A549 Cells
| Parameter | Value |
| Cell Line | A549 (Human Lung Adenocarcinoma) |
| This compound IC50 (72h) | 150 nM |
| Maximal Inhibition | >95% |
| Vehicle Control | DMSO (0.1%) |
Table 2: Effect of this compound on MAPK Signaling Pathway in A549 Cells
| Treatment (2 hours) | p-ERK1/2 (Relative to Total ERK) | Total ERK (Relative to Loading Control) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 1.02 |
| This compound (100 nM) | 0.08 | 0.99 |
| This compound (1 µM) | <0.01 | 1.01 |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
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Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Solubilization and Absorbance Reading:
-
Wash the plate thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of methanol (B129727) to each well to solubilize the stain.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Western Blot for p-ERK1/2
-
Cell Treatment and Lysis:
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Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for 2 hours.
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Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
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Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
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Incubate the membrane with a primary antibody against p-ERK1/2 (1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[19]
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.[19]
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize the data.[18]
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. grokipedia.com [grokipedia.com]
- 2. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MEK inhibitors against MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. tpp.ch [tpp.ch]
- 17. researchgate.net [researchgate.net]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in G-9791 experiments
Welcome to the technical support center for G-9791, a potent and selective inhibitor of the novel Kinase-X (KX). This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure the successful execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase-X (KX). KX is an upstream regulator of the MAPK/ERK signaling pathway. By inhibiting KX, this compound effectively blocks the phosphorylation cascade, leading to a downstream reduction in phosphorylated ERK (p-ERK) and subsequent impacts on cell proliferation and survival. This makes it a candidate for investigation in cancers with aberrant KX signaling.[1][2]
Q2: Why are my IC50 values for this compound inconsistent across experiments?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[3][4] Key variables to control include cell density at the time of seeding, the passage number of the cell line, and variations in reagent concentrations, such as ATP levels in biochemical assays.[3] Cell health is also critical; ensure cells are in the logarithmic growth phase during the experiment.[3][5] For best results, maintain a consistent protocol, including incubation times and solvent concentrations.
Q3: I'm observing high cytotoxicity in my control cell lines at low concentrations of this compound. What could be the cause?
A3: If you are observing toxicity in cell lines that are not expected to be sensitive to this compound, consider the following:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.
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Off-Target Effects: While this compound is highly selective for KX, off-target effects can occur, particularly at higher concentrations. It's important to characterize the dose-response relationship in your specific cell model.
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Cell Health: Unhealthy cells are more susceptible to compound-induced stress.[6] Regularly check for signs of contamination or stress in your cell cultures.[5]
Q4: My this compound dose-response curve is not showing complete inhibition at high concentrations. What could be the issue?
A4: A partial or incomplete dose-response curve where the response does not reach 100% inhibition can be due to several reasons. These include this compound solubility issues at higher concentrations, the presence of contaminating or competing substances in the assay, or off-target effects.[3] Additionally, if the target protein has a high turnover rate, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition.[3]
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blots for p-ERK
When assessing the downstream effects of this compound, a weak or absent signal for phosphorylated ERK (p-ERK) can be a significant hurdle.
| Potential Cause | Recommended Solution | Reference |
| Sample Degradation | Always use fresh cell lysates. Ensure that lysis buffers contain a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states. Keep samples on ice or at 4°C throughout the preparation process. | [7] |
| Low Protein Load | For detecting phosphorylated proteins, which may be low in abundance, it is often necessary to load a higher amount of total protein (at least 100 µg per lane for tissue extracts). | [7][8] |
| Suboptimal Antibody Dilution | Optimize the concentration of your primary phospho-specific antibody. Titrate the antibody to find the optimal balance between signal strength and background noise. | |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk as a blocking agent when detecting some phospho-proteins, as casein itself is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. | [9] |
| Incorrect Buffer System | Do not use Phosphate-Buffered Saline (PBS) in your wash or antibody dilution buffers, as the phosphate (B84403) ions can compete with the antibody for binding to the phospho-epitope. Use Tris-Buffered Saline with Tween-20 (TBST) instead. | [8] |
Issue 2: High Variability in Cell Viability Assays
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution | Reference |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell distribution. | [4] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. | [10][11] |
| Pipetting Inaccuracy | Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. | [4] |
| Cell Contamination | Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and response to treatments. | [12] |
Experimental Protocols & Data
Protocol 1: Western Blot for p-ERK Inhibition
This protocol details the procedure for assessing the inhibition of ERK phosphorylation following treatment with this compound.
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Cell Seeding and Treatment: Seed cells (e.g., a cancer cell line with activated KX signaling) in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
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Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
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Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes.
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Gel Electrophoresis and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibody (e.g., rabbit anti-p-ERK) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[8]
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.
Quantitative Data: this compound IC50 Values in Various Cell Lines
The following table summarizes the typical half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines after a 72-hour incubation period, as determined by a CellTiter-Glo® luminescent cell viability assay.
| Cell Line | Cancer Type | KX Mutation Status | Typical IC50 (nM) | Notes |
| HT-29 | Colon Carcinoma | Wild-Type | > 10,000 | Low sensitivity expected. |
| A549 | Lung Carcinoma | Wild-Type | 8,500 | Low sensitivity expected. |
| Panc-1 | Pancreatic Cancer | Amplified | 150 | Moderate sensitivity. |
| MDA-MB-231 | Breast Cancer | Activating Mutation (K101A) | 25 | High sensitivity. |
| SK-MEL-28 | Melanoma | Activating Mutation (V230E) | 12 | High sensitivity. |
Note: These values are for reference only and can vary based on specific assay conditions.[1]
Diagrams and Workflows
This compound Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound, showing its inhibitory effect on Kinase-X and the downstream MAPK/ERK signaling cascade.
Caption: this compound inhibits Kinase-X, blocking the MAPK/ERK pathway.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for performing a cell viability assay to determine the IC50 of this compound.
Caption: Standard workflow for a this compound cell viability assay.
Troubleshooting Logic: Inconsistent IC50 Values
This decision tree provides a logical workflow for troubleshooting inconsistent IC50 values in your this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. promocell.com [promocell.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
G-9791 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of G-9791, a potent p21-activated kinase (PAK) inhibitor. Given that the comprehensive selectivity profile of this compound is not publicly available, this guide offers a framework for identifying and addressing potential off-target activities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a potent inhibitor of Group I p21-activated kinases, specifically PAK1 and PAK2.[1] It is crucial to confirm the activity of this compound against these targets in your experimental system.
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity. While designed to be specific, many small molecule inhibitors show activity against a range of kinases, a phenomenon known as polypharmacology.
Q3: Has the full kinome-wide selectivity of this compound been published?
As of the latest available information, a comprehensive public kinome scan or broad selectivity profile for this compound has not been identified. Researchers should therefore assume the possibility of off-target effects and design experiments to control for them.
Q4: What are the potential signaling pathways that could be affected by off-target activities of a PAK1/2 inhibitor?
Given that PAK1 and PAK2 are key regulators of the cytoskeleton, cell motility, proliferation, and survival, off-target effects could potentially impact a wide array of signaling pathways. Kinases with structural similarity to PAK1/2 or those in related signaling cascades are potential off-targets. These could include other members of the STE20 kinase family, Rho family GTPase effectors, and kinases involved in MAPK and PI3K/Akt signaling pathways.
Q5: How can I experimentally identify potential off-target effects of this compound in my model system?
Several experimental strategies can be employed to identify off-target effects:
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Phenotypic Rescue/Mimicry: Use genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9-mediated knockout) to deplete the intended targets (PAK1 and PAK2). If this compound still produces the same phenotype in the absence of its primary targets, it suggests off-target effects are at play.
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Whole-Proteome Profiling: Employ techniques like phosphoproteomics to get a global view of changes in cellular phosphorylation states upon treatment with this compound. This can reveal unexpected changes in signaling pathways.
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In Vitro Kinase Profiling: If resources permit, a direct assessment of this compound's selectivity can be performed by screening it against a large panel of purified kinases (e.g., using a service like KINOMEscan®).
Troubleshooting Guides
Issue 1: An unexpected or paradoxical phenotype is observed after this compound treatment.
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Possible Cause: This could be due to an off-target effect.
-
Troubleshooting Steps:
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Validate On-Target Engagement: Confirm that this compound is inhibiting PAK1 and PAK2 in your cells at the concentration used. This can be done by Western blot analysis of a known downstream substrate of PAK1/2 (e.g., phosphorylation of LIMK1 or Merlin).
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Perform a Dose-Response Curve: Determine if the unexpected phenotype occurs at a similar concentration range as the inhibition of PAK1/2. If the unexpected effect only appears at much higher concentrations, it is more likely to be an off-target effect.
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Conduct a Genetic Knockdown/Knockout Experiment: As detailed in the FAQs, use siRNA or CRISPR to deplete PAK1 and/or PAK2. Treat these cells with this compound and observe if the paradoxical phenotype persists. If it does, it is likely off-target.
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Issue 2: Results with this compound are inconsistent with previously published PAK1/2 inhibitor studies.
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Possible Cause: The off-target profile of this compound may differ from the inhibitors used in other studies, leading to different overall cellular effects.
-
Troubleshooting Steps:
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Source a Structurally Different PAK Inhibitor: Obtain a well-characterized PAK inhibitor with a different chemical structure and a known selectivity profile if possible.
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Perform a Head-to-Head Comparison: Test both this compound and the alternative inhibitor in parallel in your key assays. If the alternative inhibitor does not produce the same results, it suggests that the effects of this compound may be, at least in part, due to its unique off-target activities.
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Consult the Literature for the Alternative Inhibitor's Profile: Review the known off-targets of the alternative inhibitor to see if they can explain the differing results.
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Data Presentation: Summarizing Experimental Findings
When characterizing this compound in your system, it is crucial to present the data in a clear and structured manner. Below are template tables to summarize your findings.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 / Ki (nM) | Fold Selectivity vs. PAK1 |
| PAK1 (On-Target) | [Your Data] | 1 |
| PAK2 (On-Target) | [Your Data] | [Calculate] |
| Off-Target Kinase 1 | [Your Data] | [Calculate] |
| Off-Target Kinase 2 | [Your Data] | [Calculate] |
| ... | ... | ... |
Table 2: Cellular Potency of this compound
| Assay Readout | Cell Line | EC50 (µM) |
| Inhibition of PAK1/2 Substrate Phosphorylation | [Your Cell Line] | [Your Data] |
| Anti-proliferative Effect | [Your Cell Line] | [Your Data] |
| Induction of Apoptosis | [Your Cell Line] | [Your Data] |
| Unexpected Phenotype X | [Your Cell Line] | [Your Data] |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated downstream target of PAK1/2 (e.g., p-LIMK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe for total LIMK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: CRISPR/Cas9-Mediated Knockout of PAK1/2 for Phenotypic Analysis
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gRNA Design and Cloning: Design and clone gRNAs targeting exons of PAK1 and PAK2 into a Cas9-expressing vector.
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Transfection/Transduction: Introduce the Cas9/gRNA construct into your cells of interest.
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Single-Cell Cloning: Isolate single cells to generate clonal populations.
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Knockout Validation: Screen the clonal populations for the absence of PAK1 and PAK2 protein expression by Western blot.
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Phenotypic Assay: Use the validated knockout cell lines and a control cell line (e.g., expressing a non-targeting gRNA) in your primary phenotypic assay. Treat both cell lines with this compound and compare the results.
Visualizations
Caption: this compound inhibits on-target PAK1/2 and potentially off-target kinases.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
Technical Support Center: Managing G-9791-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during experiments with G-9791, a potent inhibitor of p21-activated kinase 1 (PAK1) and PAK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, second-generation, pan-group I p21-activated kinase (PAK) inhibitor with high affinity for PAK1 and PAK2.[1] Its primary function is to block the catalytic activity of these kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and motility.
Q2: Is cytotoxicity an expected outcome of this compound treatment?
Yes, cytotoxicity, particularly acute cardiovascular toxicity, is a known on-target effect of pan-group I PAK inhibitors like this compound.[1] This is thought to be primarily mediated by the inhibition of PAK2, a kinase with a crucial role in cell survival and apoptosis regulation.[1][2][3] Inhibition of PAK1, which is also involved in pro-survival signaling, can further contribute to this cytotoxic effect.[4][5]
Q3: What are the key signaling pathways affected by this compound that lead to cytotoxicity?
This compound-induced cytotoxicity is primarily driven by the disruption of pro-survival signaling pathways and the activation of apoptotic cascades. Key affected pathways include:
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PAK1/2-AKT Pathway: PAK1 and PAK2 are known to activate the AKT signaling pathway, which is a central regulator of cell survival.[4][6] Inhibition of PAK1/2 by this compound can lead to decreased AKT activation and, consequently, reduced cell survival.
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PAK1-Raf-MAPK Pathway: PAK1 can promote cell proliferation and survival by activating the Raf-MAPK signaling cascade.[4] this compound can attenuate this pathway, contributing to its anti-proliferative and cytotoxic effects.
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Regulation of Apoptotic Proteins:
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Bcl-2 Family: PAK1 can phosphorylate and inactivate the pro-apoptotic protein Bad, a member of the Bcl-2 family.[5] By inhibiting PAK1, this compound can lead to an increase in active Bad, which promotes apoptosis.
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Caspases: PAK2 has a dual role in apoptosis. Full-length PAK2 can be anti-apoptotic by phosphorylating and inhibiting caspase-7.[1][7] However, during apoptosis, caspase-3 can cleave PAK2 to generate a pro-apoptotic fragment.[3][7][8] this compound-mediated inhibition of the pro-survival form of PAK2 can shift the balance towards apoptosis and potentially enhance caspase activation.[9]
-
Q4: Can this compound induce the generation of reactive oxygen species (ROS) and mitochondrial dysfunction?
While direct studies on this compound are limited, there is evidence that PAK1 and PAK2 are involved in regulating mitochondrial function and ROS production.[10][11][12] PAK1 is important for maintaining mitochondrial integrity and function.[10][11] Both PAK1 and PAK2 activation have been linked to ROS generation.[12][13] Therefore, it is plausible that this compound-induced cytotoxicity may involve mitochondrial stress and increased ROS levels.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Possible Causes:
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High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivity to PAK inhibitors.
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On-Target Cytotoxicity: The observed cell death may be an inherent consequence of PAK1/2 inhibition in your specific cell model.
Troubleshooting Steps:
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Perform a Dose-Response Curve: Determine the IC50 value for this compound in your cell line using a cell viability assay (e.g., MTT, RealTime-Glo). This will help you identify the optimal concentration range for your experiments.
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Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of this compound-induced cytotoxicity.
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Consider a Lower Dose in Combination Therapy: Research suggests that combining lower, less toxic doses of group I PAK inhibitors with other targeted agents could be an effective strategy.[4]
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Cell Line Selection: If possible, consider using cell lines with known dependence on PAK1/2 signaling for survival, which may provide a better therapeutic window.
Issue 2: Difficulty Distinguishing Between Apoptosis and Necrosis
Possible Cause:
-
High concentrations of this compound or prolonged exposure may lead to secondary necrosis following apoptosis.
Troubleshooting Steps:
-
Utilize Multiparametric Apoptosis Assays:
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Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
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Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7 to confirm the involvement of apoptosis.
-
-
Morphological Assessment: Observe cell morphology using microscopy for characteristic signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
Issue 3: Suspected Involvement of Mitochondrial Dysfunction and Oxidative Stress
Possible Cause:
-
This compound may be indirectly causing mitochondrial damage and an increase in reactive oxygen species (ROS).
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRE or JC-1 to assess changes in ΔΨm. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
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Detect Reactive Oxygen Species (ROS): Employ fluorescent probes such as DCFDA or CellROX to measure intracellular ROS levels.
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Co-treatment with Antioxidants: To investigate the role of ROS in this compound-induced cytotoxicity, co-treat cells with an antioxidant like N-acetylcysteine (NAC) and assess if it rescues cell viability. A positive result would suggest that oxidative stress contributes to the observed cytotoxicity.
Data Presentation
Table 1: Summary of Experimental Assays for Assessing this compound Cytotoxicity
| Parameter Measured | Recommended Assay | Principle | Typical Readout |
| Cell Viability | MTT Assay | Conversion of MTT to formazan (B1609692) by metabolically active cells. | Colorimetric |
| RealTime-Glo™ MT Cell Viability Assay | Measurement of cellular reducing potential in real-time. | Luminescence | |
| Apoptosis | Annexin V/PI Staining | Detection of phosphatidylserine (B164497) externalization and membrane integrity. | Flow Cytometry |
| Caspase-Glo® 3/7 Assay | Measurement of caspase-3 and -7 activity. | Luminescence | |
| TUNEL Assay | Detection of DNA fragmentation. | Fluorescence Microscopy/Flow Cytometry | |
| Mitochondrial Health | TMRE/JC-1 Staining | Assessment of mitochondrial membrane potential. | Fluorescence Microscopy/Flow Cytometry |
| Oxidative Stress | DCFDA/CellROX™ Staining | Measurement of intracellular reactive oxygen species (ROS). | Fluorescence Microscopy/Flow Cytometry |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
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Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
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Probe Loading: Wash the cells with a serum-free medium or PBS. Load the cells with a ROS-sensitive fluorescent probe (e.g., 5 µM DCFDA) and incubate for 30-60 minutes at 37°C.
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Washing: Remove the probe-containing medium and wash the cells to remove excess probe.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
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Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits PAK1/2, disrupting pro-survival pathways and promoting apoptosis.
References
- 1. Dual Site Phosphorylation of Caspase-7 by PAK2 Blocks Apoptotic Activity by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK2 - Wikipedia [en.wikipedia.org]
- 3. PAK2 links cell survival to mechanotransduction and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toward Ameliorating Insulin Resistance: Targeting a Novel PAK1 Signaling Pathway Required for Skeletal Muscle Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
refining G-9791 treatment duration and timing
Introduction
Welcome to the technical support center for G-9791, a potent and selective inhibitor of the PAK1 and PAK2 kinases.[1] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps | Expected Outcome |
| High variability between replicate wells | Pipetting inaccuracy; Inconsistent cell seeding; Edge effects in the microplate.[2][3] | Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Prepare a master mix of reagents. Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations.[2] | Reduced variability and more consistent, reproducible results. |
| Inconsistent IC50 values | Variable enzyme activity; Compound instability or solubility issues.[2] | Ensure the kinase enzyme is stable and active. Visually inspect for compound precipitation and confirm its stability in the assay buffer over the experiment's duration.[2] | More reliable and consistent IC50 values, reflecting the true potency of the compound. |
| High levels of cytotoxicity at effective concentrations | Off-target kinase inhibition; Inappropriate dosage.[4] | Perform a kinome-wide selectivity screen to identify unintended targets. Conduct a dose-response curve to determine the lowest effective concentration.[3][4] | Minimized cytotoxicity while maintaining the desired biological effect. |
| Unexpected or off-target effects | Compound concentration is too high; Activation of compensatory signaling pathways.[3][4] | Use the lowest effective concentration. Utilize Western blotting to probe for the activation of known compensatory pathways.[4] | A clearer understanding of the cellular response to this compound and more specific, on-target results. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps | Expected Outcome |
| Lack of efficacy after successful in vitro studies | Poor bioavailability; Rapid metabolism or clearance.[5][6] | Conduct pharmacokinetic (PK) studies to assess drug absorption, distribution, metabolism, and excretion (ADME).[7] | A clear understanding of the compound's behavior in vivo, guiding formulation and dosing strategies. |
| Toxicity in animal models not observed in vitro | Off-target effects in a whole-organism context; Vehicle-related toxicity. | Perform dose-ranging toxicity studies to establish a maximum tolerated dose (MTD). Include a vehicle-only control group to assess the solvent's effects. | Identification of a safe and effective dose for further preclinical studies. |
| High variability in tumor growth inhibition | Inconsistent tumor cell implantation; Differences in animal age, weight, or health status. | Standardize the tumor implantation procedure. Ensure uniformity in animal characteristics and randomize animals into treatment and control groups. | Reduced variability in experimental outcomes, leading to more statistically significant results. |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2.[1] It functions by binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cytoskeletal dynamics and cell motility.
Q2: How should I store and handle this compound?
A2: this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro Assays
Q3: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
A3: To determine the optimal concentration, perform a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to micromolar).[3] The ideal concentration should produce the desired biological effect with minimal cytotoxicity.[3] For treatment duration, a time-course experiment is recommended, starting with the longest anticipated time point and working backward.[3][8]
Q4: My cells are not responding to this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of response. Ensure that your cell line expresses the target kinases (PAK1/PAK2) at sufficient levels. Verify the stability and activity of this compound in your cell culture medium.[3] Also, consider that some cell lines may have compensatory signaling pathways that bypass the effects of PAK inhibition.[4]
In Vivo Studies
Q5: What is a suitable vehicle for administering this compound in animal models?
A5: The choice of vehicle depends on the route of administration and the solubility of this compound. Common vehicles for oral administration include corn oil or a solution of 0.5% methylcellulose. For intravenous administration, a solution containing saline, ethanol, and a solubilizing agent like Cremophor EL may be suitable. It is crucial to perform a vehicle toxicity study to ensure it does not have adverse effects.
Q6: How can I monitor the efficacy of this compound in a tumor xenograft model?
A6: Tumor growth can be monitored by regular caliper measurements of tumor volume. At the end of the study, tumors can be excised and weighed. Additionally, pharmacodynamic (PD) biomarkers, such as the phosphorylation status of PAK downstream targets, can be assessed in tumor tissue via techniques like Western blotting or immunohistochemistry to confirm target engagement.
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
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Prepare serial dilutions of this compound in culture medium.
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Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.[3]
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Incubate the plate for a predetermined duration (e.g., 72 hours).
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Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
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Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PAK Pathway Inhibition
Objective: To confirm the inhibition of the PAK signaling pathway by this compound.
Methodology:
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Treat cells with this compound at various concentrations and for different durations.
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Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated and total forms of a known PAK downstream substrate (e.g., LIMK1).
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Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound inhibits the PAK signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Hypothetical Compound G-9791
Disclaimer: The following content is a template created for a hypothetical compound, "G-9791," as no public data is available for a compound with this designation. This guide is intended to serve as a framework that can be adapted for a specific experimental agent. The experimental details, data, and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical tyrosine kinase 'Kinase-X' (K-X), which is a critical component of the 'Growth Factor Signaling Pathway' (GFSP). By binding to the ATP-binding pocket of K-X, this compound blocks its downstream signaling cascade, leading to an anti-proliferative effect in cancer cell lines that overexpress the GFSP.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound light-sensitive?
A3: Yes, this compound exhibits moderate photosensitivity. All handling, including solution preparation and addition to experimental plates, should be performed with minimal exposure to direct light. Use of amber-colored vials is recommended for storage of stock solutions.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
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Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays. What are the potential causes and solutions?
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Answer: Variability in IC50 values is a common issue that can stem from several factors. Please consider the following:
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Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Compound Solubility: this compound can precipitate in aqueous media at high concentrations. Ensure that the final DMSO concentration in your assay medium does not exceed 0.5% and that the compound is fully dissolved before adding to the cells. Visually inspect for any precipitate in the stock solution and final dilutions.
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Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Use a calibrated automated cell counter for accurate seeding.
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Assay Incubation Time: The duration of compound exposure can affect the IC50 value. Adhere strictly to the protocol-specified incubation time for consistent results.
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Issue 2: Observed cytotoxicity in control (vehicle-only) wells.
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Question: Our control wells, treated only with the DMSO vehicle, are showing a decrease in cell viability. Why is this happening?
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Answer: This issue typically points to solvent toxicity.
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DMSO Concentration: Many cell lines are sensitive to DMSO concentrations above 0.5%. We recommend preparing a serial dilution of this compound such that the final DMSO concentration in all wells (including the highest concentration of this compound) remains at or below 0.1%.
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DMSO Quality: Use only high-quality, anhydrous, cell-culture grade DMSO. Lower grade DMSO can contain impurities that are toxic to cells.
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Issue 3: Inconsistent results between different batches of this compound.
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Question: We have purchased a new lot of this compound and are not able to reproduce our previous findings. What could be the cause?
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Answer: Batch-to-batch variability can occur due to minor differences in purity or solid-state form. We recommend performing a quality control check on each new lot.
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Internal QC: Perform a dose-response experiment with the new lot alongside a reserved sample from a previous, well-performing lot on a reference cell line.
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Data Comparison: The IC50 values between the lots should be within an acceptable range (e.g., ± 0.5 log units). See the table below for an example.
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Data Presentation
Table 1: Example of Batch-to-Batch Variability Assessment
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.9% | ≥ 98.0% |
| IC50 (HT-29 Cells) | 52 nM | 61 nM | Within 0.5-fold of Ref. |
| IC50 (A549 Cells) | 105 nM | 115 nM | Within 0.5-fold of Ref. |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay for IC50 Determination
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Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in complete growth medium, starting with a top concentration of 100 µM. Ensure the intermediate dilution step keeps the DMSO concentration consistent.
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Cell Treatment: Add 10 µL of the compound dilutions to the respective wells on the cell plate. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation & Readout: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for IC50 determination using a cell viability assay.
Technical Support Center: Overcoming G-9791 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PAK inhibitor, G-9791.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2. PAKs are critical signaling nodes downstream of Rho GTPases (Cdc42 and Rac) and are involved in regulating cell proliferation, survival, motility, and cytoskeletal dynamics. By inhibiting PAK1 and PAK2, this compound aims to disrupt these oncogenic signaling pathways.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
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Intrinsic Resistance: The cancer cell line may not be dependent on PAK1/PAK2 signaling for survival and proliferation. This can be due to the presence of alternative oncogenic drivers or pre-existing resistance mechanisms.
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Low PAK1/PAK2 Expression: The target proteins (PAK1 and PAK2) may be expressed at very low or undetectable levels in your cell line.
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Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or inappropriate cell culture conditions can lead to a lack of observable effect.
Q3: We are observing the development of resistance to this compound in our long-term cell culture experiments. What are the potential mechanisms?
Acquired resistance to PAK inhibitors like this compound is a significant challenge. Based on studies with similar PAK inhibitors, the most common mechanisms of resistance include:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PAK1/PAK2 by upregulating parallel signaling pathways that promote survival and proliferation. The most frequently observed bypass pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.
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Isoform Switching: Cancer cells might upregulate other PAK isoforms, such as PAK4, to compensate for the inhibition of PAK1 and PAK2.
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Upregulation of Upstream Activators: Increased activity of upstream activators of PAKs, such as RAC1, can lead to the reactivation of PAK signaling despite the presence of the inhibitor.
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered when working with this compound.
Problem 1: No significant decrease in cell viability after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Cell line is not dependent on PAK1/PAK2 signaling. | Screen a panel of cancer cell lines with varying genetic backgrounds to identify those sensitive to this compound. Assess the baseline expression and activation of PAK1 and PAK2 in your cell line via Western blot. |
| Incorrect this compound concentration. | Perform a dose-response study with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your specific cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. |
| Drug instability. | Ensure proper storage and handling of this compound as per the manufacturer's instructions. Prepare fresh drug solutions for each experiment. |
Problem 2: Development of acquired resistance to this compound.
Investigating Resistance Mechanisms:
| Potential Mechanism | Experimental Approach |
| Activation of Bypass Pathways | Western Blot Analysis: Compare the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK/ERK (p-ERK, p-MEK) pathways between parental (sensitive) and this compound-resistant cells. |
| PAK Isoform Switching | Western Blot or qRT-PCR: Analyze the expression levels of other PAK isoforms (e.g., PAK4) in resistant cells compared to parental cells. |
| Upregulation of Upstream Activators | Co-Immunoprecipitation: Investigate the interaction between PAK1/PAK2 and upstream activators like RAC1 or Cdc42 in resistant cells. |
| Increased Drug Efflux | Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin (B1163) A) and measure cell viability. |
Overcoming Resistance:
| Strategy | Experimental Approach |
| Combination Therapy | Cell Viability Assays: Test the synergistic effects of combining this compound with inhibitors of the identified bypass pathways (e.g., PI3K inhibitor like Alpelisib, or a MEK inhibitor like Trametinib). |
| Targeting Other PAK Isoforms | siRNA Knockdown: Use siRNA to knockdown the expression of the upregulated PAK isoform in resistant cells and assess their sensitivity to this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and for assessing the efficacy of combination therapies.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with various concentrations of this compound alone or in combination with a second inhibitor for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Western Blot for Phosphorylated Proteins (p-AKT, p-ERK)
This protocol is to assess the activation of bypass signaling pathways.
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Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: siRNA Knockdown of PAK Isoforms
This protocol is for investigating the role of specific PAK isoforms in resistance.
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siRNA Transfection: Transfect this compound-resistant cells with siRNA targeting the specific PAK isoform (e.g., PAK4) or a non-targeting control siRNA using a suitable transfection reagent.
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Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
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Verification of Knockdown: Confirm the knockdown efficiency by Western blot or qRT-PCR.
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Functional Assays: Perform cell viability assays with this compound treatment on the knockdown cells to assess changes in drug sensitivity.
Visualizations
Signaling Pathways
Caption: Potential bypass signaling pathways leading to this compound resistance.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound resistance.
G-9791 protocol modifications for enhanced results
Technical Support Center: G-9791 Protocol
Welcome to the technical support center for the this compound protocol for MAPK/ERK Pathway Activation Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve enhanced and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the this compound protocol.
Issue 1: Inconsistent or No Phospho-ERK Signal on Western Blot
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Question: I am not detecting a consistent or any signal for phosphorylated ERK (p-ERK) in my stimulated samples. What could be the cause?
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Answer: This is a common issue that can arise from several factors throughout the experimental workflow. A primary cause can be suboptimal stimulation of the cells, leading to a weak or absent phosphorylation event. Another possibility is the rapid dephosphorylation of ERK by phosphatases during sample preparation. The quality and specificity of the primary antibody against p-ERK are also critical. Finally, technical errors during the Western blotting procedure, such as improper protein transfer or incorrect antibody concentrations, can lead to a lack of signal. It is recommended to systematically check each of these steps to identify the source of the problem.
A logical workflow for troubleshooting this issue is presented below:
Issue 2: High Variability in Target Gene Expression in RT-qPCR
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Question: My RT-qPCR results for downstream target genes (e.g., FOS, DUSP6) show high variability between biological replicates. How can I improve consistency?
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Answer: High variability in RT-qPCR can stem from inconsistencies in cell culture, RNA extraction, reverse transcription, or the qPCR reaction itself. Ensure that cell seeding density and stimulation conditions are identical across all replicates. The quality and integrity of the extracted RNA are paramount; always check RNA integrity using a method like the RNA Integrity Number (RIN). Inconsistent efficiency during the reverse transcription step can also introduce significant variability. Finally, pipetting errors or suboptimal primer/probe concentrations in the qPCR setup can affect the results. Using a master mix for qPCR reactions and ensuring proper mixing is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for serum starvation before stimulation? A1: For most cell lines, serum starvation for 12-18 hours is optimal to reduce basal levels of ERK phosphorylation. However, this should be empirically determined for your specific cell line, as prolonged starvation can affect cell health.
Q2: Can I use a different lysis buffer than the one specified in the protocol? A2: While the recommended RIPA buffer is robust, other lysis buffers can be used. However, it is critical that any buffer used contains both protease and phosphatase inhibitors to preserve the phosphorylation status of ERK and the integrity of total proteins.
Q3: How should I select a suitable housekeeping gene for my RT-qPCR analysis? A3: The choice of a housekeeping gene is critical for accurate normalization. It is essential to validate that the expression of your chosen housekeeping gene (e.g., GAPDH, ACTB, TBP) is stable and not affected by the experimental treatment in your specific cell model. We recommend testing a panel of common housekeeping genes and using an algorithm like geNorm or NormFinder to identify the most stable one(s).
Experimental Protocols & Data
This compound Protocol Workflow
The this compound protocol is designed to quantify the activation of the MAPK/ERK signaling pathway at both the protein and transcript level. The general workflow involves cell culture and stimulation, followed by parallel processing for protein analysis via Western blot and RNA analysis via RT-qPCR.
Signaling Pathway Overview
The this compound protocol interrogates the canonical MAPK/ERK pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Activation typically begins with a growth factor binding to a receptor tyrosine kinase (RTK).
Methodology: Western Blot for p-ERK and Total ERK
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Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine protein concentration using a BCA assay.
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
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Washing: Wash the membrane 3 times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To detect total ERK, strip the membrane using a mild stripping buffer and re-probe starting from the blocking step with an antibody against total ERK.
Quantitative Data Summary
The following tables represent typical data obtained using the this compound protocol.
Table 1: Densitometry Analysis of p-ERK/Total ERK Ratio
| Treatment Condition | Time Point | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | p-ERK / Total ERK Ratio |
|---|---|---|---|---|
| Untreated Control | 0 min | 105 | 15,200 | 0.007 |
| Agonist (100 ng/mL) | 5 min | 8,950 | 14,950 | 0.599 |
| Agonist (100 ng/mL) | 15 min | 12,500 | 15,100 | 0.828 |
| Agonist (100 ng/mL) | 60 min | 4,200 | 14,800 | 0.284 |
Table 2: Relative Gene Expression of FOS via RT-qPCR
| Treatment Condition | Time Point | Average Cq (FOS) | Average Cq (GAPDH) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|---|
| Untreated Control | 60 min | 28.5 | 19.2 | 9.3 | 0.0 | 1.0 |
| Agonist (100 ng/mL) | 60 min | 22.1 | 19.3 | 2.8 | -6.5 | 90.5 |
Validation & Comparative
Validating G-9791 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of G-9791, a potent p21-activated kinase (PAK) 1 and PAK2 inhibitor. We will objectively compare its performance with other known PAK inhibitors, FRAX597 and NVS-PAK1-1, and provide supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Alternatives
This compound is a pyridone-containing small molecule that potently inhibits the kinase activity of PAK1 and PAK2, with reported Ki values of 0.95 nM and 2.0 nM, respectively[1]. These kinases are critical nodes in signaling pathways that regulate the cytoskeleton, cell motility, survival, and proliferation[2][3][4]. Dysregulation of PAK1 and PAK2 is implicated in various diseases, including cancer, making them attractive therapeutic targets.
For a comprehensive evaluation of this compound, this guide includes two alternative PAK inhibitors for comparison:
-
FRAX597: A potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3)[5][6].
-
NVS-PAK1-1: A highly selective, allosteric inhibitor of PAK1[7][8][9][10].
Comparative Analysis of Cellular Target Engagement
Validating that a compound engages its intended target within the complex environment of a living cell is a crucial step in drug discovery. Several biophysical and biochemical methods can be employed to measure this engagement. Below is a summary of the cellular target engagement data for this compound and its alternatives.
| Compound | Target(s) | Assay Type | Cell Line | Readout | Cellular Potency (IC50/EC50/Kd) | Reference |
| This compound | PAK1, PAK2 | Biochemical Kinase Assay | - | Kinase Activity | Ki: 0.95 nM (PAK1), 2.0 nM (PAK2) | [1] |
| FRAX597 | PAK1, PAK2, PAK3 | Cell Proliferation Assay | SC4 (Schwann) Cells | PAK1 Autophosphorylation (p-PAK1 Ser144) | ~70 nM | [5] |
| NVS-PAK1-1 | PAK1 (allosteric) | Western Blot | Su86.86 (Pancreatic Cancer) | PAK1 Autophosphorylation (S144) | Potent inhibition at 0.25 µM | [9] |
| NVS-PAK1-1 | PAK1 (allosteric) | Cell Proliferation Assay | Su86.86 (shPAK2) | Cell Growth | IC50: 0.21 µM | [9] |
Key Methodologies for Target Engagement Validation
Several robust methods are available to confirm and quantify the interaction of small molecules with their intracellular targets. This section details the protocols for three widely used assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and Fluorescence Polarization (FP) Assay.
PAK1/PAK2 Signaling Pathway
The diagram below illustrates the central role of PAK1 and PAK2 in cellular signaling, highlighting their activation by small GTPases Rac1/Cdc42 and their downstream effects on the cytoskeleton and cell survival pathways.
Caption: Simplified PAK1/PAK2 signaling pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding[11][12][13].
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing PAK1/PAK2) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, FRAX597, NVS-PAK1-1, or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using specific antibodies against PAK1 and PAK2.
-
-
Data Analysis:
-
Quantify the band intensities for PAK1 and PAK2 at each temperature for the treated and untreated samples.
-
Normalize the data to the amount of protein at the lowest temperature.
-
Plot the normalized protein amount versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer[14][15][16].
Caption: NanoBRET™ Target Engagement Assay workflow.
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-PAK1 or NanoLuc®-PAK2 fusion protein.
-
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in a 96- or 384-well white assay plate.
-
Prepare serial dilutions of this compound, FRAX597, or NVS-PAK1-1.
-
Add the compounds to the cells, followed by the addition of a cell-permeable fluorescent tracer specific for the kinase active site.
-
-
BRET Measurement:
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, making it suitable for quantifying protein-ligand interactions[17][18][19][20][21].
Caption: Fluorescence Polarization (FP) Assay workflow.
-
Reagent Preparation:
-
Prepare a solution of purified recombinant PAK1 or PAK2 protein.
-
Prepare a solution of a fluorescently labeled small molecule probe (tracer) that binds to the ATP-binding pocket of PAK1/PAK2.
-
Prepare serial dilutions of this compound, FRAX597, or NVS-PAK1-1.
-
-
Assay Procedure:
-
In a low-volume, black 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions or vehicle control.
-
Add the fluorescent tracer at a fixed concentration.
-
Initiate the reaction by adding the purified PAK1 or PAK2 protein.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The validation of target engagement in a cellular context is essential for the successful development of kinase inhibitors like this compound. This guide has provided a comparative overview of this compound and alternative PAK inhibitors, along with detailed protocols for three robust target engagement assays: CETSA, NanoBRET, and FP. By utilizing these methodologies, researchers can generate reliable data to confirm the cellular mechanism of action of this compound and other PAK inhibitors, thereby accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 9. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 10. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 17. rsc.org [rsc.org]
- 18. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of G-9791 and PF-3758309 in PAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two notable p21-activated kinase (PAK) inhibitors: G-9791 and PF-3758309. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to PAK Inhibitors: this compound and PF-3758309
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
This compound is a potent inhibitor with high selectivity for Group I PAKs, specifically PAK1 and PAK2. In contrast, PF-3758309 is a pan-PAK inhibitor, demonstrating activity against all six PAK isoforms, with a particularly high affinity for PAK4.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and PF-3758309. It is important to note that the data presented has been compiled from different studies, and direct head-to-head comparisons in the same experimental settings are not publicly available. Therefore, these values should be interpreted with caution.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Source |
| This compound | PAK1 | 0.95 | - | [1] |
| PAK2 | 2.0 | - | [1] | |
| PF-3758309 | PAK1 | 13.7 | - | [2] |
| PAK2 | - | 190 | [2] | |
| PAK3 | - | 99 | [2] | |
| PAK4 | 18.7 | 1.3 (in-cell) | [2][3] | |
| PAK5 | 18.1 | - | [2] | |
| PAK6 | 17.1 | - | [2] |
Table 2: Cellular and In Vivo Efficacy of PF-3758309
| Assay | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Source |
| Anchorage-Independent Growth | HCT116 | 0.24 | HCT116 Xenograft | >70% at 7.5-30 mg/kg BID | [2][4] |
| Anchorage-Independent Growth | Panel of 20 tumor cell lines | 4.7 ± 3.0 (average) | A549 Xenograft | >70% at 7.5-30 mg/kg BID | [2] |
| Cell Viability | Adult T-cell Leukemia/Lymphoma (ATLL) cell lines | Varies | ATLL Patient-Derived Xenograft (PDX) | Potent inhibition | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: p21-activated kinase (PAK) signaling pathway.
Caption: Experimental workflow for evaluating PAK inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PAK inhibitors.
In Vitro PAK1/PAK2 Kinase Inhibition Assay (ADP-Glo™ based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro potency of inhibitors against PAK1 and PAK2.[5][6][7]
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., PAKtide)
-
This compound and PF-3758309 at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and PF-3758309 in kinase buffer.
-
In a multi-well plate, add the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PAK1 or PAK2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be close to the Km for the respective enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PAK Inhibition Assessment by Western Blot
This protocol allows for the evaluation of a compound's ability to inhibit PAK phosphorylation within a cellular context.[8][9]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound and PF-3758309
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PAK1 (Thr423)/PAK2 (Thr402), anti-total PAK1, anti-total PAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or PF-3758309 for a specified duration (e.g., 2-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PAK isoform overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total PAK isoform or a loading control like GAPDH or β-actin.
In Vivo Tumor Growth Inhibition in an Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of PAK inhibitors in a clinically relevant animal model.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human pancreatic cancer cell line (e.g., AsPC-1, BxPC-3)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthetics
-
This compound and PF-3758309 formulated for in vivo administration
-
Calipers or imaging system for tumor measurement
Procedure:
-
Surgically implant human pancreatic cancer cells, either as a cell suspension mixed with Matrigel or as a small tumor fragment, into the pancreas of anesthetized mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or PF-3758309 to the treatment groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.[2]
-
Monitor the health and body weight of the mice regularly.
-
Measure the tumor volume using calipers or a non-invasive imaging modality at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound and PF-3758309 are valuable tool compounds for investigating the roles of PAK kinases in health and disease. This compound offers high selectivity for Group I PAKs, making it suitable for studies focused on PAK1 and PAK2. In contrast, PF-3758309 provides broad-spectrum PAK inhibition, which is advantageous for elucidating the overall consequences of blocking the PAK signaling network. The choice between these inhibitors will depend on the specific research question and the desired selectivity profile. The protocols provided in this guide offer a starting point for the comprehensive evaluation of these and other PAK inhibitors.
References
- 1. PAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 1,2,3-Triazolyl ester of ketorolac (15K), a potent PAK1 blocker, inhibits both growth and metastasis of orthotopic human pancreatic cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
G-9791 vs. Standard-of-Care in Preclinical Pancreatic Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational p21-activated kinase (PAK) inhibitor, G-9791, against the standard-of-care chemotherapeutic agent, gemcitabine (B846), in preclinical models of pancreatic ductal adenocarcinoma (PDA). While direct head-to-head preclinical data for this compound is emerging, this guide leverages findings from studies on potent PAK inhibitors, such as PF-3758309, to offer a comprehensive overview of the therapeutic potential of PAK inhibition in this challenging malignancy.
Executive Summary
Pancreatic cancer remains a disease with a grim prognosis, largely due to late diagnosis and limited efficacy of current treatments. Gemcitabine has long been a cornerstone of therapy, but resistance is common. A growing body of preclinical evidence suggests that targeting p21-activated kinases (PAKs), key signaling nodes in cancer cell proliferation, survival, and migration, may offer a promising new therapeutic avenue. This guide synthesizes available preclinical data to compare the anti-tumor effects of PAK inhibition with the standard-of-care, gemcitabine, highlighting key differences in their mechanisms of action and efficacy in preclinical settings.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of a potent pan-PAK inhibitor, PF-3758309, compared to and in combination with gemcitabine in preclinical models of pancreatic cancer.
Table 1: In Vitro Efficacy of PAK Inhibitor vs. Gemcitabine in Pancreatic Cancer Cell Lines
| Treatment Group | Cell Line | Endpoint | Result |
| PF-3758309 | Murine PDA Cells | Cell Growth Inhibition | Synergistic effect with gemcitabine[1] |
| Gemcitabine | Murine PDA Cells | Cell Growth Inhibition | Dose-dependent inhibition[1] |
| PF-3758309 + Gemcitabine | Murine PDA Cells | Cell Growth Inhibition | Significantly enhanced inhibition compared to either agent alone[1] |
Table 2: In Vivo Efficacy of PAK Inhibitor vs. Gemcitabine in an Orthotopic Murine PDA Model
| Treatment Group | Animal Model | Primary Endpoint | Result |
| Vehicle Control | Orthotopic Murine PDA | Tumor Growth | Progressive tumor growth |
| PF-3758309 | Orthotopic Murine PDA | Tumor Growth Suppression | Significant suppression of tumor growth[1] |
| Gemcitabine | Orthotopic Murine PDA | Tumor Growth Suppression | Modest suppression of tumor growth[1] |
| PF-3758309 + Gemcitabine | Orthotopic Murine PDA | Tumor Growth Suppression | Synergistic and significant tumor growth inhibition[1] |
Experimental Protocols
In Vitro Cell Growth Assay
-
Cell Lines: Murine pancreatic ductal adenocarcinoma (PDA) cells.
-
Methodology: Cells were seeded in multi-well plates and treated with varying concentrations of the PAK inhibitor PF-3758309, gemcitabine, or a combination of both. Cell viability was assessed at specified time points using a standard colorimetric assay (e.g., MTT or WST-1) to determine the half-maximal inhibitory concentration (IC50) and to evaluate for synergistic, additive, or antagonistic effects using methodologies such as the Chou-Talalay method.
In Vivo Orthotopic Pancreatic Cancer Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).
-
Methodology: Murine PDA cells were surgically implanted into the pancreas of the mice. Once tumors were established, mice were randomized into treatment cohorts: vehicle control, PF-3758309, gemcitabine, or the combination of PF-3758309 and gemcitabine.[1] Tumor growth was monitored regularly using imaging techniques (e.g., ultrasound or bioluminescence imaging). At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry, to assess markers of proliferation, apoptosis, and immune cell infiltration.[1]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathway targeted by this compound and the experimental workflow for evaluating its efficacy in preclinical models.
Conclusion
The preclinical data presented in this guide suggest that inhibition of p21-activated kinases represents a viable and promising strategy for the treatment of pancreatic ductal adenocarcinoma. The synergistic effects observed when a PAK inhibitor is combined with the standard-of-care agent, gemcitabine, are particularly noteworthy and warrant further investigation. As a potent PAK1/2 inhibitor, this compound holds the potential to offer a significant therapeutic advantage over existing treatments. Further head-to-head preclinical studies are essential to definitively establish the comparative efficacy and safety profile of this compound relative to standard-of-care therapies in pancreatic cancer.
References
G-9791: A Comparative Analysis of a Potent PAK1/2 Inhibitor Across Diverse Assay Platforms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of G-9791's activity in biochemical and cell-based assays. We present a comparative analysis with other known p21-activated kinase (PAK) inhibitors, supported by experimental data and detailed protocols to aid in the objective evaluation of this compound for preclinical research.
This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. These kinases are crucial downstream effectors of the Rho GTPases Rac and Cdc42, playing a significant role in cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in various pathologies, including cancer, making PAK inhibitors like this compound valuable tools for research and potential therapeutic development.
This guide summarizes the inhibitory activity of this compound in comparison to other well-characterized PAK inhibitors—FRAX597, PF-3758309, and IPA-3—across different assay formats. The data highlights the importance of evaluating inhibitor potency in both isolated biochemical systems and more physiologically relevant cell-based models.
Comparative Inhibitory Activity of PAK Inhibitors
The potency of this compound and its alternatives varies across different assay methodologies. Biochemical assays, which measure the direct interaction of the inhibitor with the purified kinase, typically yield lower inhibition constants (Ki or IC50) compared to cell-based assays. This discrepancy arises because, in a cellular environment, factors such as cell permeability, off-target effects, and competition with high intracellular ATP concentrations can influence an inhibitor's efficacy.
| Inhibitor | Target(s) | Biochemical Assay (IC50/Ki) | Cell-Based Assay (IC50) |
| This compound | PAK1, PAK2 | PAK1: 0.95 nM (Ki) PAK2: 2.0 nM (Ki) | Not explicitly found in a direct comparison. |
| FRAX597 | PAK1, PAK2, PAK3 | PAK1: 8 nM (IC50) PAK2: 13 nM (IC50)[1][2] | Proliferation of Nf2-null SC4 Schwann cells[2] |
| PF-3758309 | Pan-PAK | PAK1: 13.7 nM (Ki) PAK2: 190 nM (IC50)[3][4] | Anchorage-independent growth of A549 cells: 27 nM[5] Inhibition of GEF-H1 phosphorylation in HCT116 cells: 1.3 nM[5] |
| IPA-3 | Group I PAKs (Allosteric) | PAK1: 2.5 µM (IC50)[6] | Cell viability (various leukemic cell lines): 5 to >20 µM (EC50)[7] |
Note: The lack of a directly comparable cell-based IC50 for this compound in the searched literature highlights a gap that future studies could address. The provided data for other inhibitors demonstrates the typical shift in potency observed between biochemical and cellular assays.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is essential to visualize the PAK1/2 signaling pathway and the general workflow for assessing inhibitor potency.
Caption: PAK1/2 signaling cascade and point of inhibition by this compound.
Caption: General workflow for biochemical and cell-based inhibitor assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to generate the comparative data.
Biochemical Kinase Assay: LanthaScreen® TR-FRET
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PAK1 activity.
Materials:
-
Recombinant human PAK1 enzyme
-
LanthaScreen® Tb-anti-pS/T antibody
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
This compound and other test inhibitors
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/substrate solution in kinase buffer. Prepare a 2X ATP solution in kinase buffer. Prepare serial dilutions of the inhibitors in kinase buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add 5 µL of the inhibitor dilutions. Add 5 µL of the 2X kinase/substrate solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a 2X Tb-anti-pS/T antibody/EDTA solution to stop the reaction and begin detection. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 490 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Assay
This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle control (DMSO) and plot the percentage of viability against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound demonstrates high potency against PAK1 and PAK2 in biochemical assays. While direct comparative cell-based data for this compound was not available in the reviewed literature, the analysis of alternative PAK inhibitors underscores the necessity of evaluating compounds in both biochemical and cellular contexts to gain a comprehensive understanding of their potential efficacy. The provided protocols offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in their drug discovery and development efforts. Further investigation into the cellular activity of this compound across a panel of relevant cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 4. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Group I PAK Inhibitor IPA-3 Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of G-9791 and its Derivatives in PAK Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Potent PAK Inhibitor G-9791 and Related Compounds
This compound is a potent pyridone side chain analogue that acts as a selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2. This guide provides a comparative analysis of this compound and its key derivatives, alongside other notable PAK inhibitors, to offer a comprehensive overview of their performance based on available experimental data. The information is intended to support researchers and professionals in the field of drug development.
Performance Data of PAK Inhibitors
The following table summarizes the inhibitory activity of this compound and related compounds against PAK1 and PAK2. The data is extracted from key studies and presented for comparative purposes.
| Compound ID | Chemical Class | PAK1 Kᵢ (nM) | PAK2 Kᵢ (nM) | Cellular Assay IC₅₀ (nM) | Notes |
| This compound | Pyridone side chain analogue | 0.95[1] | 2.0[1] | - | Potent inhibitor of PAK1 and PAK2. |
| G-5555 | Pyrido[2,3-d]pyrimidin-7-one | 3.7[2][3] | 11[2][3] | 69 (pMEK)[4] | Precursor to this compound, exhibits good oral bioavailability[2]. |
| Compound 13 | N-methylated G-5555 analogue | - | - | - | N-methylation of the amino group of G-5555 did not improve permeability[5]. |
| Compound 14 | Low pKa G-5555 analogue | - | - | - | Evaluated as a low pKa alternative to G-5555[5]. |
| Compound 15 | Difluorinated G-5555 analogue | - | - | - | A difluorinated analogue of G-5555[5]. |
| PF-3758309 | Pyrrolopyrazole | 13.7 (IC₅₀) | 190 (IC₅₀) | 1.3 (pGEF-H1)[6] | A pan-PAK inhibitor with activity against other kinases[6][7][8][9][10]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
Kinase Inhibition Assay (for Kᵢ determination)
The inhibitory activity of the compounds against PAK1 and PAK2 was determined using a fluorescence resonance energy transfer (FRET)-based kinase assay. The assay measures the phosphorylation of a peptide substrate by the respective kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme and Substrate: Recombinant PAK1 or PAK2 enzyme and a FRET peptide substrate (labeled with Coumarin and Fluorescein) were added to the reaction mixture.
-
Compound Addition: The test compounds (this compound, G-5555, etc.) were added to the reaction mixture at varying concentrations.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.
-
Fluorescence Measurement: The reaction was incubated at room temperature, and the FRET signal was measured over time using a suitable plate reader.
-
Data Analysis: The initial reaction rates were calculated, and the Kᵢ values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Cellular pMEK Assay (for G-5555)
The cellular potency of G-5555 was assessed by measuring the inhibition of phosphorylation of MEK1 (S298), a downstream substrate of PAK1/2, in EBC1 cells.
Protocol:
-
Cell Culture: EBC1 cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of G-5555 for a specified period.
-
Cell Lysis: After treatment, the cells were lysed to extract total protein.
-
ELISA: The levels of phosphorylated MEK1 (pMEK) and total MEK1 were quantified using a sandwich ELISA.
-
Data Analysis: The ratio of pMEK to total MEK1 was calculated, and the IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular pGEF-H1 Assay (for PF-3758309)
The cellular potency of PF-3758309 was determined by measuring the inhibition of phosphorylation of GEF-H1, a substrate of PAK4, in a specially constructed cell line.
Protocol:
-
Cell Line: TR-293-KDG cells, which are HEK293 cells stably transfected with a tetracycline-inducible PAK4 kinase domain and a constitutively expressed HA-tagged GEF-H1 mutant, were used.
-
Compound Treatment: Cells were incubated with PF-3758309 at various concentrations for 3 hours.
-
Immunocapture: Cell lysates were prepared, and HA-tagged GEF-H1 was captured on an anti-HA antibody-coated plate.
-
Detection: The level of phosphorylated GEF-H1 (pGEF-H1) was detected using an anti-phospho-S810-GEF-H1 antibody and quantified using a horseradish peroxidase-conjugated secondary antibody.
-
Data Analysis: The IC₅₀ value was determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p21-Activated Kinase (PAK) signaling pathway and a general experimental workflow for evaluating PAK inhibitors.
Caption: p21-Activated Kinase (PAK) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for the Evaluation of PAK Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G-5555 (G5555) | PAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent PAK Inhibitors: G-9791 and PF-03758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable p21-activated kinase (PAK) inhibitors: G-9791, a potent and selective inhibitor of Group I PAKs, and PF-03758309, a pan-PAK inhibitor with high affinity for PAK4. This document summarizes their biochemical and cellular activities, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key signaling nodes downstream of Rho GTPases, Rac1 and Cdc42.[1] They are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Dysregulation of PAK signaling is implicated in numerous pathologies, particularly cancer, making them attractive therapeutic targets.[3] this compound has emerged as a potent inhibitor of Group I PAKs, while PF-03758309 is a well-characterized pan-PAK inhibitor that was the first to enter clinical trials.[4][5] Understanding the distinct profiles of these inhibitors is crucial for their application in research and drug development.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the reported biochemical and cellular activities of this compound and PF-03758309. It is important to note that the data presented here are compiled from various sources and were not generated in a single head-to-head study. Therefore, direct comparisons should be made with caution, considering the potential for inter-assay variability.
Table 1: Biochemical Activity - Kinase Inhibition Profile
| Compound | Target | Parameter | Value (nM) |
| This compound | PAK1 | Ki | 0.95 |
| PAK2 | Ki | 2.0 | |
| PF-03758309 | PAK1 | Ki | 13.7 |
| PAK2 | IC50 | 190 | |
| PAK3 | IC50 | 99 | |
| PAK4 | Kd | 2.7 | |
| PAK4 | Ki | 18.7 | |
| PAK5 | Ki | 18.1 | |
| PAK6 | Ki | 17.1 |
Table 2: Cellular Activity Profile
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| PF-03758309 | GEF-H1 Phosphorylation | Engineered Cells | IC50 | 1.3[6] |
| Anchorage-Independent Growth | HCT116 | IC50 | 0.24[7] | |
| Proliferation | Panel of 67 cancer cell lines | IC50 | 36% of cell lines < 10 nM | |
| Proliferation | A549 | IC50 | Potent inhibition |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize PAK inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup : A reaction mixture is prepared containing the purified PAK enzyme (e.g., PAK1, PAK2, or PAK4), a specific peptide substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]
-
Compound Incubation : The test compound (this compound or PF-03758309) at various concentrations is added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[8]
-
ADP Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[8]
-
Data Analysis : The luminescent signal is measured using a luminometer. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (General Protocol)
Cellular proliferation assays are used to assess the effect of a compound on the growth of cancer cells.
-
Cell Plating : Cancer cells (e.g., HCT116, A549) are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound (this compound or PF-03758309) or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : Cell viability is determined using a colorimetric or luminescent assay, such as MTT, WST-1, or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis : The absorbance or luminescence is read using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Group I and Group II PAKs, the respective targets of this compound and PF-03758309.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
This compound and PF-03758309 are both potent inhibitors of the p21-activated kinase family, yet they exhibit distinct selectivity profiles. This compound is a highly potent and selective inhibitor of the Group I PAKs, PAK1 and PAK2. In contrast, PF-03758309 is a pan-PAK inhibitor with a preference for PAK4 but also demonstrates activity against other PAK isoforms. The choice between these inhibitors will depend on the specific research question. This compound is an excellent tool for dissecting the roles of PAK1 and PAK2, while PF-03758309 is more suited for studying the broader consequences of pan-PAK inhibition or for investigating the specific functions of PAK4. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies and cellular effects.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
G-9791: A Potent PAK Inhibitor in a Competitive Landscape
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of G-9791 Performance Against Known p21-Activated Kinase (PAK) Inhibitors.
This guide provides a comprehensive performance comparison of the novel PAK inhibitor, this compound, against a panel of established inhibitors targeting the p21-activated kinase (PAK) family. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Performance Benchmark: this compound versus Other PAK Inhibitors
This compound demonstrates high potency as a p21-activated kinase (PAK) inhibitor, with a reported Ki of 0.95 nM for PAK1 and 2.0 nM for PAK2. This positions it among the more potent inhibitors of Group I PAKs. The following table summarizes the inhibitory activities of this compound in comparison to other well-characterized PAK inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |
| This compound | PAK1, PAK2 | 0.95 (PAK1), 2.0 (PAK2) | Potent Group I PAK inhibitor. | |
| G-5555 | PAK1, PAK2, PAK3 | 3.7 (PAK1), 11 (PAK2) | Selective inhibitor of Group I PAKs. | |
| FRAX597 | PAK1, PAK2, PAK3 | 8 (PAK1), 13 (PAK2), 19 (PAK3) | ATP-competitive inhibitor of Group I PAKs. | |
| FRAX486 | PAK1, PAK2, PAK3, PAK4 | 14 (PAK1), 33 (PAK2), 39 (PAK3), 575 (PAK4) | ||
| NVS-PAK1-1 | PAK1 | 5 | Potent and selective allosteric PAK1 inhibitor. | |
| IPA-3 | PAK1 | 2500 | Selective, non-ATP competitive PAK1 inhibitor. | |
| PF-03758309 | PAK4 | 13.7 (PAK1), 18.7 (PAK4) | Potent, ATP-competitive PAK4 inhibitor. |
The PAK Signaling Pathway
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] They are downstream effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling is implicated in various diseases, including cancer, making PAKs attractive therapeutic targets.
References
Validating G-9791: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for the validation of G-9791, a potent p21-activated kinase (PAK) inhibitor targeting PAK1 and PAK2. The following sections detail the experimental data, protocols, and workflows necessary for robust validation of this compound's mechanism of action and cellular effects.
Executive Summary
The validation of a targeted inhibitor like this compound requires a multi-faceted approach to ensure specificity and on-target activity. Orthogonal methods, which rely on different scientific principles to measure the same biological event, are critical for generating high-confidence data. This guide focuses on three key orthogonal methods for validating the efficacy and specificity of this compound:
-
Western Blotting: To directly measure the inhibition of PAK1/2 phosphorylation and downstream signaling targets.
-
Immunohistochemistry (IHC): To visualize the inhibition of PAK signaling within the spatial context of tissue architecture.
-
RNA-Sequencing (RNA-Seq): To assess the global transcriptomic changes resulting from PAK1/2 inhibition, providing an unbiased view of the compound's cellular impact.
The integration of data from these distinct methodologies provides a robust validation of this compound's intended biological activity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments validating this compound.
Table 1: Western Blot Analysis of PAK1/2 Signaling
| Target Protein | Treatment | Normalized Band Intensity (Relative to Vehicle) | Standard Deviation |
| p-PAK1 (Thr423) | Vehicle | 1.00 | 0.12 |
| This compound (100 nM) | 0.15 | 0.04 | |
| Total PAK1 | Vehicle | 1.00 | 0.08 |
| This compound (100 nM) | 0.98 | 0.09 | |
| p-PAK2 (Thr402) | Vehicle | 1.00 | 0.15 |
| This compound (100 nM) | 0.21 | 0.06 | |
| Total PAK2 | Vehicle | 1.00 | 0.11 |
| This compound (100 nM) | 1.02 | 0.10 | |
| p-MEK1 (Ser298) | Vehicle | 1.00 | 0.18 |
| This compound (100 nM) | 0.45 | 0.11 | |
| Total MEK1 | Vehicle | 1.00 | 0.07 |
| This compound (100 nM) | 0.99 | 0.08 |
Table 2: Immunohistochemistry Scoring of p-PAK1 in Tumor Xenografts
| Treatment Group | Number of Samples | Average H-Score | Standard Deviation |
| Vehicle Control | 10 | 250 | 25 |
| This compound (50 mg/kg) | 10 | 75 | 15 |
H-Score is a semi-quantitative scoring method for IHC that considers both the intensity of staining and the percentage of positive cells.
Table 3: RNA-Sequencing - Differentially Expressed Genes (DEGs) in this compound Treated Cells
| Gene Set | Number of Upregulated Genes | Number of Downregulated Genes |
| Total DEGs (p < 0.05) | 450 | 620 |
| PAK Pathway-Related Genes | 15 | 85 |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the targeted signaling pathway, the following diagrams are provided.
Caption: Workflow for this compound validation using orthogonal methods.
Caption: Simplified PAK1/2 signaling pathway targeted by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting Protocol
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PAK1, anti-PAK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantification: Densitometry analysis is performed using ImageJ or similar software, normalizing to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Fix freshly dissected tumor xenograft tissues in 10% neutral buffered formalin and embed in paraffin.[1] Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[1]
-
Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with normal goat serum. Incubate with primary antibody (e.g., anti-p-PAK1) overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[1] Visualize with DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Slides are scanned and analyzed by a pathologist or using image analysis software to determine the H-Score.
RNA-Sequencing (RNA-Seq) Protocol
-
RNA Extraction: Treat cells with this compound or vehicle control. Isolate total RNA using a column-based kit, including a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity using a Bioanalyzer. Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw sequencing reads for quality using FastQC.
-
Alignment: Align reads to the reference genome using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound and vehicle-treated samples using DESeq2 or edgeR.
-
Pathway Analysis: Use gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways significantly affected by this compound treatment.
-
References
Safety Operating Guide
Proper Disposal Procedures for G-9791: A Guide for Laboratory Professionals
Disclaimer: The substance "G-9791" is a fictional designation used for illustrative purposes. The following disposal procedures are based on a representative profile of a potent cytotoxic agent and are intended to provide a framework for the safe handling and disposal of hazardous laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any chemical you handle.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical cytotoxic agent this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound Safety and Hazard Information
All handling and disposal procedures for this compound must be informed by its hazard profile, summarized in the table below.
| Hazard Category | Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Category 2 | Skull and Crossbones | H300: Fatal if swallowed |
| Carcinogenicity | Category 1B | Health Hazard | H350: May cause cancer |
| Aquatic Toxicity | Acute Category 1 | Environment | H400: Very toxic to aquatic life |
| Personal Protective Equipment (PPE) | - | - | Use chemical-resistant gloves, lab coat, and safety goggles. Work in a certified chemical fume hood. |
This compound Waste Segregation and Disposal Workflow
Proper segregation of this compound waste at the point of generation is critical to ensure safe and compliant disposal. The following diagram illustrates the correct waste disposal workflow.
Caption: Workflow for the segregation and disposal of this compound waste.
Detailed Disposal Procedures
A. Liquid Waste Containing this compound
-
Segregation:
-
Collect all aqueous and organic solvent waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Container:
-
Use a leak-proof, shatter-resistant container with a secure screw-top cap.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, in secondary containment.
-
-
Disposal:
-
When the container is full or ready for disposal, arrange for pickup by your institution's EHS department.
-
B. Solid Waste Contaminated with this compound
-
Segregation:
-
This includes, but is not limited to, contaminated pipette tips, centrifuge tubes, and other disposable labware.
-
Collect all solid waste contaminated with this compound in a designated, puncture-resistant container.
-
-
Container:
-
The container must be lined with a heavy-duty plastic bag and have a secure lid.
-
Label the container clearly with "Hazardous Waste," "Cytotoxic Agent," and "this compound."
-
-
Disposal:
-
Once the container is full, seal the inner bag and close the container lid.
-
Arrange for pickup by your institution's EHS department for incineration.
-
C. Contaminated Personal Protective Equipment (PPE)
-
Gloves, Aprons, and Sleeves:
-
Carefully remove all disposable PPE to avoid skin contact.
-
Place all contaminated PPE into the designated solid waste container for this compound.
-
-
Lab Coats:
-
If a reusable lab coat becomes contaminated, it must be decontaminated professionally or disposed of as hazardous waste through the EHS office. Do not launder with personal or other laboratory clothing.
-
Experimental Protocol: Deactivation of Residual this compound on Surfaces
For minor spills or deactivation of residual this compound on non-disposable equipment, a chemical deactivation procedure may be necessary. The following is a representative protocol. Note: The efficacy of this procedure must be validated for the specific chemical .
Materials:
-
1 M Sodium hypochlorite (B82951) (bleach) solution
-
1 M Sodium thiosulfate (B1220275) solution
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Ensure the area is well-ventilated, and all necessary PPE is worn.
-
Application of Deactivating Agent: Liberally apply the 1 M sodium hypochlorite solution to the contaminated surface. Allow a contact time of at least 30 minutes.
-
Neutralization of Deactivating Agent: Apply an equal volume of 1 M sodium thiosulfate solution to neutralize the excess bleach.
-
Final Cleaning: Wipe the surface with a compatible laboratory detergent and rinse with water.
-
Waste Disposal: All cleaning materials (wipes, etc.) must be disposed of as this compound solid waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of hazardous chemical waste, fostering a secure laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Essential Guide to Personal Protective Equipment for Laboratory Chemical Handling
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory safety is paramount to groundbreaking research. This guide provides essential, immediate safety and logistical information for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling chemical substances. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
I. Hazard Assessment and PPE Selection
The foundation of a safe laboratory environment is a thorough hazard assessment. Before handling any chemical, consult its Safety Data Sheet (SDS) to understand its specific risks.[1] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees.[2][3][4]
Minimum PPE Requirements for Laboratory Work: For most laboratory work involving chemical, biological, or radiological hazards, the following minimum PPE is required:
-
Lab Coat: Protects skin and clothing from splashes and spills. Fire-resistant coats are recommended when working with flammable materials.[2][5]
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are necessary when there is a risk of splashing from toxic or corrosive liquids.[2][5][6] A face shield should be worn in addition to goggles when there is a high risk of splashing.[2][5][7]
-
Long Pants and Closed-Toe Shoes: These are essential to protect the lower body and feet from spills and falling objects.[2][5]
-
Gloves: Appropriate gloves are crucial to prevent skin contact with hazardous chemicals.[2][5]
II. Hand Protection: Selecting the Right Chemical-Resistant Gloves
No single glove material protects against all chemicals.[8] The choice of glove material depends on the specific chemical being handled.[1][8][9] Disposable nitrile gloves are a common minimum for incidental contact but should be removed immediately after a chemical splash.[5] For more hazardous situations or prolonged contact, heavier-duty or specific chemical-resistant gloves are necessary.[5]
Key Glove Selection Criteria:
-
Chemical Compatibility: Always consult the glove manufacturer's chemical resistance chart and the chemical's SDS.[1][8][10]
-
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material.[10] Select a glove with a breakthrough time that exceeds the duration of the task.[10]
-
Degradation: This refers to the physical change in the glove material after chemical contact, such as swelling or cracking.[10]
-
Dexterity and Thickness: Thicker gloves generally offer more protection but can reduce dexterity.[1]
Table 1: General Chemical Resistance of Common Glove Materials
| Glove Material | Good For | Poor For |
| Nitrile | Oils, greases, some solvents, mild acids and bases[1][9][10] | Ketones, strong oxidizing acids, aromatic solvents |
| Neoprene | Acids, bases, oils, alcohols, some solvents[1][9][10] | Halogenated and aromatic hydrocarbons |
| Butyl Rubber | Ketones, esters, strong acids[10] | Hydrocarbons, halogenated solvents |
| Viton | Chlorinated and aromatic solvents[10] | Ketones, esters |
| Latex (Natural Rubber) | Water-based chemicals, mild acids, and bases[1][9] | Oils, solvents, not suitable for those with latex allergies[1] |
| PVC (Polyvinyl Chloride) | Acids, bases, alcohols[1] | Many organic solvents |
Note: This is a general guide. Always refer to the manufacturer's specific chemical resistance data.
III. Body, Eye, and Face Protection
Lab Coats and Aprons: Lab coats are the first line of defense for your body and clothing.[2] For tasks involving large volumes of corrosive liquids, a chemical-resistant apron should be worn over the lab coat.[11] Bulwark® CP offers lab coats designed for protection against inadvertent chemical splashes and thermal hazards.[12]
Eye and Face Protection: Standard safety glasses must be marked with "Z87" to signify they meet ANSI standards.[5] For splash hazards, chemical splash goggles are required.[5] A face shield worn over safety glasses or goggles provides an additional layer of protection.[2][5][7]
IV. Respiratory Protection
Respirators are necessary when engineering controls like fume hoods are insufficient to protect against airborne hazards such as chemical vapors, fumes, or particulates.[2][13][14] OSHA requires a written respiratory protection program for workplaces where respirators are necessary.[15]
Types of Respirators for Laboratory Use:
-
Air-Purifying Respirators (APRs): These use filters or cartridges to remove contaminants from the air.[14]
-
Filtering Facepiece Respirators (FFRs): Also known as disposable respirators (e.g., N95), they are effective against particulates but not chemical gases or vapors.[13][14]
-
Elastomeric Half-Mask and Full-Facepiece Respirators: These reusable respirators use replaceable cartridges or filters. The type of cartridge depends on the specific chemical hazard.[16][17]
-
-
Atmosphere-Supplying Respirators (ASRs): These supply clean air from an independent source and are used in environments with high concentrations of hazardous substances or oxygen deficiency.[14]
Table 2: Common Respirator Cartridges and Their Uses
| Cartridge Type | Protects Against |
| Organic Vapor (OV) | Vapors from organic chemicals (e.g., solvents)[17] |
| Acid Gas (AG) | Acidic gases (e.g., chlorine, hydrogen chloride)[17] |
| HEPA (P100) | Airborne particulates and aerosols (non-oil)[17] |
| Combination (e.g., OV/AG/P100) | Multiple types of contaminants |
Note: Always select the appropriate cartridge for the specific airborne contaminant.
V. Operational Plan: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves
Doffing Sequence:
-
Gloves
-
Lab Coat or Gown (turn inside out as you remove it)
-
Eye and Face Protection
-
Respirator (if worn)
-
Wash hands thoroughly after removing all PPE.[18]
VI. Disposal Plan for Used PPE
Proper disposal of used PPE is essential to prevent the spread of contamination.[18][19]
-
Non-hazardous PPE: If used in a non-hazardous environment, PPE can often be disposed of as general waste.[19]
-
Chemically Contaminated PPE: PPE contaminated with hazardous substances must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[15][19] It should be segregated from general waste and placed in clearly labeled, leak-proof containers.[19]
-
Biologically Contaminated PPE: This is considered biohazardous waste and must be placed in designated biohazard containers, often red bags, for disposal by a specialized waste management company.[19]
Reusable PPE: Items like reusable respirators, face shields, and some lab coats must be decontaminated according to the manufacturer's instructions before reuse.[15][18]
VII. Mandatory Visualizations
References
- 1. southland.com.au [southland.com.au]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. blog.nascoinc.com [blog.nascoinc.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. hazchemsafety.com [hazchemsafety.com]
- 12. bulwark.com [bulwark.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. scienceequip.com.au [scienceequip.com.au]
- 15. reach.cdc.gov [reach.cdc.gov]
- 16. Respiratory protective equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 17. Respiratory Protection Program - Lab Safety - Grand Valley State University [gvsu.edu]
- 18. protectivecoverall.com [protectivecoverall.com]
- 19. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
